1-(6-phenoxyhexyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-phenoxyhexyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1(6-11-17-12-10-16-14-17)2-7-13-18-15-8-4-3-5-9-15/h3-5,8-10,12,14H,1-2,6-7,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVLVYSZPTSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(6-phenoxyhexyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research. The synthesis is primarily achieved through a robust two-step process, commencing with a Williamson ether synthesis to generate a key intermediate, followed by an N-alkylation of the imidazole ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
I. Overall Synthesis Pathway
The synthesis of this compound is typically performed in two distinct steps:
-
Step 1: Synthesis of 1-bromo-6-phenoxyhexane. This intermediate is synthesized via a Williamson ether synthesis, reacting phenol with an excess of 1,6-dibromohexane in the presence of a base. The excess dihaloalkane is crucial to minimize the formation of the bis-phenoxy diether byproduct.
-
Step 2: N-Alkylation of Imidazole. The imidazole ring is then N-alkylated using the 1-bromo-6-phenoxyhexane intermediate. This reaction is carried out in the presence of a base to deprotonate the imidazole, thereby activating it as a nucleophile.
The logical flow of this synthesis is depicted in the diagram below.
Caption: Logical workflow of the two-step synthesis.
II. Experimental Protocols and Data
This section provides detailed experimental methodologies for the two key steps in the synthesis of this compound, based on established chemical principles and analogous reactions found in the literature.
Step 1: Synthesis of 1-bromo-6-phenoxyhexane
This procedure is adapted from the principles of Williamson ether synthesis, specifically the reaction of phenols with dihaloalkanes.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with phenol, a suitable solvent such as acetone or N,N-dimethylformamide (DMF), and a base, typically potassium carbonate (K₂CO₃).
-
Addition of Dihaloalkane: 1,6-dibromohexane is added to the mixture. A molar excess of 1,6-dibromohexane is used to favor the formation of the mono-substituted product.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified duration, typically several hours, while the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield pure 1-bromo-6-phenoxyhexane.
Quantitative Data for Step 1:
| Reactant/Reagent | Molar Ratio | Typical Solvent | Base | Temperature | Reaction Time | Typical Yield |
| Phenol | 1.0 eq | Acetone / DMF | K₂CO₃ (3.0 eq) | Reflux | 12-24 h | 40-60% |
| 1,6-dibromohexane | 3.0 eq | Acetone / DMF | K₂CO₃ (3.0 eq) | Reflux | 12-24 h | 40-60% |
Step 2: Synthesis of this compound
This procedure follows the general principles of N-alkylation of imidazoles with alkyl halides.
Experimental Protocol:
-
Preparation of Imidazole Salt: In a flask under an inert atmosphere (e.g., nitrogen or argon), imidazole is dissolved in a dry aprotic solvent such as DMF or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the imidazole. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Alkylation: A solution of 1-bromo-6-phenoxyhexane (from Step 1) in the same dry solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, it is carefully quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data for Step 2:
| Reactant/Reagent | Molar Ratio | Typical Solvent | Base | Temperature | Reaction Time | Typical Yield |
| Imidazole | 1.0 eq | Dry DMF / THF | NaH (1.1 eq) | 0 °C to RT | 12-18 h | 70-85% |
| 1-bromo-6-phenoxyhexane | 1.0 eq | Dry DMF / THF | NaH (1.1 eq) | 0 °C to RT | 12-18 h | 70-85% |
III. Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis.
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-phenoxyhexyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(6-phenoxyhexyl)-1H-imidazole. Due to a lack of available experimental data in peer-reviewed literature, this guide presents high-quality predicted data for key physicochemical parameters. Furthermore, a detailed, generalized experimental protocol for its synthesis is provided, based on established methods for the N-alkylation of imidazoles. This document also explores the potential biological significance of this compound class, drawing on the known activities of structurally related imidazole derivatives. The information is structured to be a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The imidazole ring's unique electronic and steric properties allow it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer effects.[3] The N-alkylation of imidazole provides a versatile method for introducing diverse functionalities, thereby modulating the molecule's physicochemical and biological properties. The incorporation of a phenoxyhexyl side chain, as in this compound, introduces a flexible, lipophilic spacer with an ether linkage, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed, albeit predictive, understanding of this specific compound's characteristics.
Physicochemical Properties
| Property | Predicted Value | Unit | Notes |
| Molecular Formula | C₁₅H₂₀N₂O | ||
| Molecular Weight | 244.33 | g/mol | |
| XLogP3 | 3.8 | A measure of lipophilicity. | |
| Hydrogen Bond Donor Count | 0 | ||
| Hydrogen Bond Acceptor Count | 3 | ||
| Rotatable Bond Count | 8 | ||
| Exact Mass | 244.157563 | Da | |
| Monoisotopic Mass | 244.157563 | Da | |
| Topological Polar Surface Area | 22.1 | Ų | |
| Heavy Atom Count | 18 | ||
| Formal Charge | 0 | ||
| Complexity | 235 | ||
| Isotope Atom Count | 0 | ||
| Defined Atom Stereocenter Count | 0 | ||
| Undefined Atom Stereocenter Count | 0 | ||
| Defined Bond Stereocenter Count | 0 | ||
| Undefined Bond Stereocenter Count | 0 | ||
| Covalently-Bonded Unit Count | 1 | ||
| Compound Is Canonicalized | Yes |
Note: These properties are computationally predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of imidazole with a suitable phenoxyhexyl halide. A common and effective method involves the reaction of imidazole with an alkyl halide in the presence of a base.[4][5] A plausible two-step synthetic route is outlined below.
Synthesis of 1-(6-Bromohexyl)oxybenzene (Intermediate)
A key intermediate for the synthesis is 1-(6-bromohexyl)oxybenzene. This can be prepared from phenol and 1,6-dibromohexane via a Williamson ether synthesis.
Experimental Protocol:
-
To a solution of phenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,6-dibromohexane (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(6-bromohexyl)oxybenzene.[6]
Synthesis of this compound
The final product can be synthesized by the N-alkylation of imidazole with the prepared 1-(6-bromohexyl)oxybenzene.
Experimental Protocol:
-
To a solution of imidazole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.
-
Add a solution of 1-(6-bromohexyl)oxybenzene (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.[4][5]
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of N-alkylimidazole derivatives is well-known for its diverse pharmacological activities.[7][8] A prominent activity of many imidazole-containing compounds is their antifungal action.[9]
Antifungal Activity of Imidazole Derivatives
Many antifungal drugs of the azole class, which includes imidazoles, function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, the integrity and function of the fungal cell membrane are compromised, leading to fungal cell death or growth inhibition.[1]
Caption: Hypothesized antifungal signaling pathway.
The lipophilic phenoxyhexyl side chain of this compound may facilitate its partitioning into the fungal cell membrane, thereby enhancing its potential interaction with membrane-bound enzymes like lanosterol 14α-demethylase. The length and flexibility of the hexyl chain could also play a role in positioning the imidazole headgroup for optimal binding within the enzyme's active site.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and a potential synthetic route for this compound. While experimental data for this specific molecule is currently lacking, the provided predicted data and generalized protocols offer a valuable starting point for researchers. The known biological activities of related imidazole derivatives, particularly their antifungal properties, suggest that this compound may be a compound of interest for further investigation in medicinal chemistry and drug discovery programs. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this compound.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]
In-depth Technical Guide on the Core Mechanism of Action of 1-(6-phenoxyhexyl)-1H-imidazole
The imidazole scaffold is a well-recognized pharmacophore, forming the core of numerous compounds with diverse therapeutic applications, including antifungal, anticancer, antiprotozoal, and anti-inflammatory agents.[1][2][3] The biological activity of imidazole derivatives is often attributed to their ability to coordinate with metal ions in enzymes or to interact with various receptors and cellular pathways.[4][5]
General Mechanisms of Action for Imidazole Derivatives
While specific data for 1-(6-phenoxyhexyl)-1H-imidazole is lacking, the potential mechanisms of action can be hypothesized based on the known activities of structurally related compounds.
Antifungal Activity: A primary and well-documented mechanism for many antifungal azoles (a class including imidazoles) is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[6] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.
Anticancer Activity: Imidazole derivatives have been investigated for their anticancer properties through various mechanisms. These include:
-
Tubulin Polymerization Inhibition: Some imidazole-based compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The imidazole moiety can serve as a scaffold for the design of inhibitors targeting various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR signaling pathway.
-
Topoisomerase Inhibition: Certain imidazole derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.
Anti-inflammatory Activity: The anti-inflammatory effects of some imidazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the production of pro-inflammatory prostaglandins.[1]
Structure-Activity Relationship Considerations
The structure of this compound, featuring a phenoxy group linked to an imidazole ring via a hexyl chain, suggests several possibilities for its biological interactions. The lipophilic hexyl chain could facilitate membrane permeability, while the phenoxy and imidazole rings could engage in various interactions with biological targets, such as hydrophobic interactions, pi-stacking, and hydrogen bonding.[4][5] The specific nature and arrangement of these functional groups would ultimately determine its pharmacological profile.
Future Research Directions
Given the absence of specific data, further investigation is required to elucidate the mechanism of action of this compound. Key experimental approaches would include:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the primary biological targets of the compound.
-
Enzymatic and Cellular Assays: Conducting in vitro assays to determine the inhibitory activity against potential target enzymes (e.g., CYP51, various kinases) and cell-based assays to assess its effects on specific signaling pathways.
-
Quantitative Pharmacological Characterization: Determining key parameters such as IC50, EC50, and binding affinities to quantify its potency and efficacy.
Conclusion
References
The Biological Potential of 1-(6-phenoxyhexyl)-1H-imidazole: A Technical Guide for Researchers
An In-depth Exploration of Potential Antifungal and Anticancer Activities Based on the Imidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This technical guide explores the predicted biological activities of the novel compound 1-(6-phenoxyhexyl)-1H-imidazole. While specific experimental data for this molecule is not currently available in public literature, this document extrapolates its potential antifungal and anticancer properties based on established structure-activity relationships (SAR) of analogous imidazole derivatives. We provide a comprehensive overview of the likely mechanisms of action, detailed experimental protocols for in vitro evaluation, and visual representations of key cellular pathways and experimental workflows to guide future research and drug discovery efforts.
Introduction: The Prominence of the Imidazole Scaffold
Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, anticancer, antibacterial, and antiviral activities.[1] Marketed drugs such as ketoconazole (antifungal) and dacarbazine (anticancer) underscore the therapeutic significance of the imidazole core.[2]
The compound this compound possesses key structural features that suggest significant biological potential. The presence of a lipophilic hexyl chain attached to the imidazole nitrogen is a common feature in potent antifungal agents, enhancing their ability to penetrate fungal cell membranes.[3] Furthermore, the phenoxy group introduces an additional aromatic moiety that could contribute to interactions with biological targets, a characteristic often observed in anticancer imidazole derivatives.[4] This guide will delve into the theoretical framework supporting the potential dual antifungal and anticancer activities of this promising molecule.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on imidazole derivatives, this compound is predicted to exhibit both antifungal and anticancer properties.
Potential Antifungal Activity
The structural similarity of this compound to known azole antifungals suggests it may act as an inhibitor of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[3] The N-substituted hexyl group is anticipated to anchor the molecule within the lipophilic active site of the enzyme.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Figure 1: Proposed mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.
Potential Anticancer Activity
Imidazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling kinases, induction of apoptosis, and disruption of microtubule dynamics.[5][6] The phenoxyhexyl substituent of this compound could facilitate interactions with hydrophobic pockets in protein kinases or other cellular targets.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many imidazole-based compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as BCR-ABL and EGFR.[4]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways, potentially through the generation of reactive oxygen species (ROS) or by modulating the expression of pro- and anti-apoptotic proteins.[7]
Illustrative Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Figure 2: A potential anticancer mechanism involving kinase inhibition and apoptosis induction.
Proposed Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of in vitro assays are recommended.
Antifungal Susceptibility Testing
The following protocols are standard methods for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
3.1.1. Broth Microdilution Assay
This method determines the lowest concentration of the compound that inhibits the visible growth of a fungal strain.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound with no visible fungal growth.[8]
-
Workflow for Broth Microdilution Assay
Figure 3: Experimental workflow for the broth microdilution antifungal susceptibility test.
3.1.2. Gradient Diffusion Assay
This method provides a quantitative MIC value from a continuous concentration gradient of the antifungal agent.
-
Materials:
-
Fungal strains
-
Agar plates (e.g., Mueller-Hinton agar with glucose and methylene blue)
-
Sterile cotton swabs
-
Gradient diffusion strips impregnated with this compound
-
-
Procedure:
-
Prepare a standardized fungal inoculum and evenly streak it onto the agar plate using a sterile swab.
-
Apply the gradient diffusion strip to the agar surface.
-
Incubate the plate at 35°C for 24-48 hours.
-
An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition zone intersects the strip.[9]
-
In Vitro Cytotoxicity and Anticancer Activity
The following assays are fundamental for assessing the potential anticancer effects of the compound.
3.2.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[10][11]
-
Workflow for MTT Cytotoxicity Assay
Figure 4: Experimental workflow for the MTT cell viability assay.
3.2.2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cancer cells with the compound for a predetermined time.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.[12][13][14]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is currently available, the following tables are presented as templates for organizing future experimental results.
Table 1: Predicted Antifungal Activity of this compound
| Fungal Strain | Assay Method | MIC (µg/mL) |
| Candida albicans | Broth Microdilution | Data to be determined |
| Aspergillus fumigatus | Broth Microdilution | Data to be determined |
| Cryptococcus neoformans | Broth Microdilution | Data to be determined |
| Candida albicans | Gradient Diffusion | Data to be determined |
Table 2: Predicted Anticancer Activity of this compound
| Cell Line | Assay Method | IC50 (µM) at 48h |
| MCF-7 (Breast Cancer) | MTT Assay | Data to be determined |
| A549 (Lung Cancer) | MTT Assay | Data to be determined |
| HeLa (Cervical Cancer) | MTT Assay | Data to be determined |
Conclusion and Future Directions
While the biological activities of this compound remain to be experimentally validated, the structural analogy to known bioactive imidazole derivatives provides a strong rationale for its investigation as a potential dual antifungal and anticancer agent. The proposed experimental protocols offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and performing the outlined in vitro assays. Positive results would warrant further investigation into its precise mechanism of action, including enzyme inhibition assays for lanosterol 14α-demethylase and specific kinase profiling. Subsequent studies could then progress to in vivo models to assess efficacy and safety, ultimately determining the therapeutic potential of this novel imidazole derivative.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro antifungal susceptibility testing. [bio-protocol.org]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Structural Analysis and Characterization of 1-(6-phenoxyhexyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The imidazole ring's unique electronic and structural features allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The N-alkylation of imidazoles is a common strategy to modulate their physicochemical properties and biological activity.[4][5] This guide focuses on the structural analysis and characterization of a specific N-alkylated imidazole, 1-(6-phenoxyhexyl)-1H-imidazole, providing a projected synthesis, detailed characterization methodologies, and an exploration of its potential biological relevance.
Proposed Synthesis and Experimental Workflow
The synthesis of this compound can be achieved via a standard N-alkylation reaction of imidazole with a suitable phenoxyhexyl halide. A common and effective method involves the reaction of imidazole with 1-bromo-6-phenoxyhexane in the presence of a base to neutralize the hydrobromic acid formed during the reaction.[6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromo-6-phenoxyhexane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 1-bromo-6-phenoxyhexane (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Analysis and Characterization
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected data based on analogous compounds.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Imidazole Protons: δ 7.5-7.7 (s, 1H, N-CH-N), δ 7.0-7.2 (m, 2H, CH=CH). Alkyl Chain Protons: δ 4.0-4.2 (t, 2H, N-CH₂), δ 3.9-4.1 (t, 2H, O-CH₂), δ 1.2-1.9 (m, 8H, -(CH₂)₄-). Phenoxy Protons: δ 7.2-7.4 (t, 2H, meta-ArH), δ 6.8-7.0 (m, 3H, ortho- & para-ArH). |
| ¹³C NMR | Imidazole Carbons: δ 135-138 (N-CH-N), δ 128-130 (CH), δ 118-120 (CH). Alkyl Chain Carbons: δ 67-69 (O-CH₂), δ 48-50 (N-CH₂), δ 25-32 (-(CH₂)₄-). Phenoxy Carbons: δ 158-160 (Ar-C-O), δ 129-130 (meta-Ar-C), δ 120-122 (para-Ar-C), δ 114-116 (ortho-Ar-C). |
| FT-IR (cm⁻¹) | ~3100-3150 (C-H stretching, imidazole ring), ~2850-2950 (C-H stretching, alkyl chain), ~1590-1610 (C=C stretching, aromatic ring), ~1480-1520 (C=N stretching, imidazole ring), ~1240-1260 (C-O stretching, aryl ether).[8][9] |
| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 258.17. Common fragmentation patterns for N-alkyl imidazoles involve cleavage of the alkyl chain.[10] |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.[11]
-
Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.[10] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Biological Activity and Signaling Pathway
N-alkylated imidazoles are known to exhibit a range of biological activities, with antifungal properties being particularly prominent.[1] Many antifungal azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The phenoxyhexyl side chain of this compound could potentially enhance its lipophilicity, facilitating its penetration into fungal cells. The imidazole moiety can then coordinate with the heme iron in the active site of lanosterol 14α-demethylase, inhibiting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
Signaling Pathway Diagram
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Conclusion
While specific experimental data for this compound is not currently in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on well-established chemical principles and data from analogous structures. The proposed synthetic route is straightforward, and the expected analytical data provide clear benchmarks for structural confirmation. The potential for this compound to act as an antifungal agent by inhibiting ergosterol biosynthesis presents a compelling avenue for future research in the development of novel therapeutic agents. This guide serves as a valuable resource for researchers embarking on the study of this and related N-alkylated imidazole derivatives.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 7. researchgate.net [researchgate.net]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 1-(6-phenoxyhexyl)-1H-imidazole
Following a comprehensive search for "1-(6-phenoxyhexyl)-1H-imidazole," it has become evident that there is no publicly available scientific literature, patent information, or data in chemical databases for this specific compound. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or it is a compound that has been synthesized but not disclosed in the public domain.
As a result, an in-depth technical guide on the discovery and history of "this compound" cannot be provided at this time due to the absence of foundational information.
To address your interest in imidazole derivatives, I propose to create a detailed technical guide on a closely related and well-documented compound from the same chemical family. This would allow for a thorough exploration of the discovery, synthesis, biological activity, and experimental protocols in a manner that aligns with your original request.
I suggest one of the following well-researched imidazole derivatives as an alternative topic:
-
Clotrimazole: A widely known antifungal medication with extensive research on its synthesis, mechanism of action, and clinical applications.
-
Ketoconazole: Another prominent antifungal agent with a rich history of development and a well-understood biological profile.
-
A simpler N-substituted imidazole derivative with published research: We could select a compound with a less complex substitution pattern than the originally requested molecule, for which sufficient public data is available to meet the requirements of an in-depth technical guide.
Spectroscopic Data of 1-(6-phenoxyhexyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(6-phenoxyhexyl)-1H-imidazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are derived from spectral data of analogous compounds containing 1-alkyl-1H-imidazole and phenoxyalkyl functionalities.[1][2][3][4]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.70 | s | 1H | H-2 (imidazole) |
| ~7.30-7.25 | t | 2H | Ar-H (meta) |
| ~7.15 | s | 1H | H-4/H-5 (imidazole) |
| ~7.05 | s | 1H | H-4/H-5 (imidazole) |
| ~6.95-6.90 | m | 3H | Ar-H (ortho, para) |
| ~4.10 | t | 2H | N-CH₂- |
| ~3.95 | t | 2H | O-CH₂- |
| ~1.85 | p | 2H | N-CH₂-CH₂- |
| ~1.70 | p | 2H | O-CH₂-CH₂- |
| ~1.40-1.30 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Multiplicities: s = singlet, t = triplet, p = pentet, m = multiplet.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Ar-C (C-O) |
| ~137.0 | C-2 (imidazole) |
| ~129.5 | Ar-C (meta) |
| ~128.5 | C-4/C-5 (imidazole) |
| ~121.0 | Ar-C (para) |
| ~119.0 | C-4/C-5 (imidazole) |
| ~114.5 | Ar-C (ortho) |
| ~67.5 | O-CH₂- |
| ~47.0 | N-CH₂- |
| ~30.0 | N-CH₂-CH₂- |
| ~29.0 | O-CH₂-CH₂- |
| ~26.5 | -CH₂- |
| ~25.5 | -CH₂- |
Solvent: CDCl₃
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3100 | Medium | C-H stretching (imidazole ring) |
| 3070-3030 | Medium | C-H stretching (aromatic ring) |
| 2940-2860 | Strong | C-H stretching (aliphatic) |
| ~1600, ~1495 | Strong | C=C stretching (aromatic ring) |
| ~1510 | Strong | C=N stretching (imidazole ring) |
| 1245-1240 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1040-1030 | Medium | Symmetric C-O-C stretching (aryl ether) |
| ~750, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 244.16 | [M]⁺ (Molecular Ion) |
| 177.10 | [M - C₆H₅O]⁺ |
| 151.08 | [M - C₆H₁₁N₂]⁺ |
| 94.04 | [C₆H₅OH]⁺ |
| 81.06 | [C₅H₇N₂]⁺ |
| 68.05 | [C₃H₄N₂]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should fully dissolve the compound.[6]
-
Vortex or gently sonicate the vial to ensure the sample is completely dissolved.[5]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[5]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5]
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is common.
-
Data is acquired, Fourier transformed, and phase corrected.
-
-
Data Processing:
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Coupling constants (J-values) are measured from the splitting patterns.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
-
Instrument Setup and Data Acquisition:
-
The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.[9]
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and assigned to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[10]
-
For some techniques, the sample may be introduced directly as a solid.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[11][12]
-
In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[12]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight.
-
The other peaks (fragment ions) provide information about the structure of the molecule.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Potential Therapeutic Targets of 1-(6-phenoxyhexyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-phenoxyhexyl)-1H-imidazole is a small molecule belonging to the diverse class of imidazole-containing compounds. While direct experimental data on this specific molecule is limited in publicly available literature, the broader family of imidazole derivatives has demonstrated a wide spectrum of biological activities. This technical guide consolidates information on the potential therapeutic targets of this compound by examining structurally related compounds, particularly phenoxyalkyl imidazoles and benzimidazoles. The primary putative target identified for close analogues is the cytochrome bc1 complex subunit QcrB in Mycobacterium tuberculosis, suggesting a strong potential for development as an antitubercular agent. Furthermore, based on the activities of other imidazole-based compounds, potential anticancer and anti-inflammatory applications are explored, with possible targets including various protein kinases and components of inflammatory signaling pathways. This document provides a comprehensive overview of these potential therapeutic avenues, including extrapolated quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to guide future research and development efforts.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound this compound, featuring a flexible hexyl linker connecting a phenoxy group to the imidazole moiety, presents a unique chemical architecture. This guide aims to elucidate the potential therapeutic targets of this molecule by drawing parallels with structurally similar compounds and the broader class of imidazole derivatives.
Potential Therapeutic Areas and Molecular Targets
Antitubercular Activity: Targeting the Cytochrome bc1 Complex
The most compelling evidence for a therapeutic target for compounds structurally related to this compound lies in the field of antitubercular drug discovery. Research on a series of phenoxyalkylbenzimidazoles, which share the key phenoxyalkyl-heterocycle motif, has identified the cytochrome bc1 complex subunit QcrB as a primary target in Mycobacterium tuberculosis.[2][3] The cytochrome bc1 complex is a crucial component of the electron transport chain, responsible for ATP synthesis.[4][5] Inhibition of QcrB disrupts this process, leading to a bactericidal effect.
The following table summarizes the in vitro activity of several phenoxyalkylbenzimidazole analogues against M. tuberculosis H37Rv and their cytotoxicity against Vero cells. This data provides a benchmark for the potential efficacy and safety profile of this compound.
| Compound Analogue | Linker Length | MIC99 against M. tuberculosis (µM)[2][3] | TC50 against Vero Cells (µM)[2][3] | Selectivity Index (SI = TC50/MIC99)[2][3] |
| Analogue 1 | 3 carbons | 0.34 | >50 | >147 |
| Analogue 2 | 4 carbons | 0.085 | >50 | >588 |
| Analogue 3 | 5 carbons | 0.12 | >50 | >417 |
| Analogue 4 | 6 carbons | 0.25 | >50 | >200 |
Potential Anticancer Activity: Kinase Inhibition
Numerous imidazole-containing compounds have been investigated as anticancer agents, with a significant number acting as protein kinase inhibitors .[6][7][8] Kinases are pivotal in cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Given the structural features of this compound, it is plausible that it could interact with the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
RAF Kinases (e.g., B-RAF): Imidazole derivatives have shown potent inhibitory activity against RAF kinases, which are key components of the MAPK/ERK signaling pathway.[9]
-
Tyrosine Kinases (e.g., VEGFR-2, EGFR): Several imidazole-based molecules have been developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are crucial targets in oncology.[6]
-
Serine/Threonine Kinases (e.g., ALK5, p38 MAPK): Inhibition of transforming growth factor-beta type I receptor (ALK5) and p38 mitogen-activated protein kinase by imidazole compounds has been reported, suggesting a role in modulating cancer cell proliferation and inflammation.[6][10]
Potential Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The imidazole scaffold is present in molecules known to possess anti-inflammatory properties. The potential mechanisms of action for this compound in an inflammatory context could involve the inhibition of key signaling molecules.
Potential Anti-inflammatory Targets:
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): As a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6, p38 MAPK is a well-established target for anti-inflammatory drugs. Several imidazole derivatives have been identified as potent p38 MAPK inhibitors.[10][11][12][13]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central mediator of inflammatory responses. Some imidazole-containing compounds have been shown to inhibit NF-κB activation, thereby reducing the expression of inflammatory genes.[14][15]
Experimental Protocols
Synthesis of this compound
The following is a putative synthetic protocol based on general methods for the synthesis of N-alkylated imidazoles.
Materials: Imidazole, sodium hydride (60% dispersion in mineral oil), dry N,N-dimethylformamide (DMF), 1-bromo-6-phenoxyhexane, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
Procedure:
-
To a solution of imidazole (1.0 eq) in dry DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1-bromo-6-phenoxyhexane (1.2 eq) in dry DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is adapted from standard microplate-based assays for determining the MIC of antitubercular compounds.[6][7]
Materials: Mycobacterium tuberculosis H37Ra (or a virulent strain in a BSL-3 facility), Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80, 96-well microplates, AlamarBlue or Resazurin reagent, test compound, positive control (e.g., rifampicin), negative control (DMSO).
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Ra and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate containing the diluted compound.
-
Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add 20 µL of AlamarBlue or Resazurin solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (indicating bacterial growth).
In Vitro Kinase Inhibition Assay (General Protocol)
This is a general protocol that can be adapted for various kinases.
Materials: Recombinant human kinase, appropriate kinase substrate (e.g., a peptide), ATP, kinase assay buffer, test compound, positive control inhibitor, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Visualizations
Proposed Mechanism of QcrB Inhibition
Caption: Proposed mechanism of action for phenoxyalkyl imidazoles targeting the QcrB subunit of the cytochrome bc1 complex in M. tuberculosis.
Experimental Workflow for MIC Determination
References
- 1. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 8. Research on heterocyclic compounds. XXV. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(6-phenoxyhexyl)-1H-imidazole in Cell Culture
For research, scientific, and drug development professionals.
Introduction
1-(6-phenoxyhexyl)-1H-imidazole is a small molecule belonging to the imidazole class of compounds. Imidazole derivatives have garnered significant interest in pharmacological research due to their diverse biological activities. These activities include roles as anticancer agents, inducers of autophagy, and modulators of key cellular signaling pathways.[1][2] This document provides a detailed experimental protocol for investigating the effects of this compound in a cell culture setting. The protocols outlined below are designed to assess its cytotoxic effects, its influence on autophagy, and its impact on the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]
Mechanism of Action
While the precise mechanism of this compound is a subject of ongoing research, related imidazole compounds have been shown to exert their effects through various mechanisms. These include the induction of cellular toxicity by impairing redox balance and mitochondrial membrane potential, leading to apoptosis.[1][4] Furthermore, some phenanthroimidazole derivatives are potent inducers of autophagy by activating DNA damage pathways.[2] Imidazole-based compounds have also been investigated as inhibitors of protein arginine methyltransferases (PRMTs), enzymes that play a crucial role in gene transcription and cell signaling.[5][6] The protocols herein will help elucidate the specific effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HepG2 | Hepatocellular Carcinoma | 25.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 32.8 ± 3.5 |
| A549 | Lung Carcinoma | 41.2 ± 4.0 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 1.8 |
Table 2: Effect of this compound on Autophagy Marker Expression in HCT116 cells
| Treatment | Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change) | Beclin-1 Expression (Fold Change) | p62/SQSTM1 Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Compound | 10 | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.6 ± 0.05 |
| Compound | 20 | 4.2 ± 0.5 | 2.9 ± 0.3 | 0.3 ± 0.04 |
Table 3: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound in HCT116 cells
| Treatment | Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Compound | 10 | 0.6 ± 0.07 | 0.5 ± 0.06 |
| Compound | 20 | 0.3 ± 0.04 | 0.2 ± 0.03 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Western Blot Analysis for Autophagy and PI3K/Akt/mTOR Pathway Markers
This protocol assesses the effect of the compound on key proteins involved in autophagy and the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Treated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-Beclin-1, anti-p62/SQSTM1, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for evaluating the in vitro effects of this compound.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenanthroimidazole derivatives act as potentinducer of autophagy by activating DNA damage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of 1-(6-phenoxyhexyl)-1H-imidazole as a Potential Enzyme Inhibitor
Disclaimer: Extensive literature searches did not yield specific data for "1-(6-phenoxyhexyl)-1H-imidazole" as a known enzyme inhibitor. The following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to investigate the potential enzyme inhibitory activity of this and other novel imidazole-based compounds. The protocols and data presented are hypothetical and illustrative, based on established methodologies for characterizing similar molecules.
Introduction to Imidazole Derivatives as Enzyme Inhibitors
The imidazole ring is a versatile scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[1][2] Its electron-rich nature allows it to interact with various biological targets, including enzymes, through hydrogen bonding, metal coordination, and hydrophobic interactions.[1] A significant class of imidazole-containing drugs function as enzyme inhibitors, targeting families such as cytochrome P450 (CYP) enzymes, kinases, and cyclooxygenases.[1][3][4][5][6]
Notably, many imidazole derivatives are potent inhibitors of CYP enzymes, which play a crucial role in the metabolism of drugs and the synthesis of steroids (steroidogenesis).[3][4][7] For instance, ketoconazole, an imidazole-based antifungal agent, is a well-known inhibitor of several CYP enzymes, including those involved in steroid biosynthesis.[3][4][7] This inhibitory action is often achieved through the coordination of one of the imidazole nitrogen atoms to the heme iron atom in the enzyme's active site.[8]
Given its structural features, comprising a phenoxyhexyl chain attached to an imidazole ring, this compound possesses characteristics that suggest it could be investigated as an inhibitor of enzymes, particularly those with hydrophobic active sites, such as CYP enzymes. This document outlines a hypothetical screening and characterization workflow for evaluating its potential inhibitory effects on a key enzyme in steroidogenesis, Aromatase (CYP19A1).
Hypothetical Target: Aromatase (CYP19A1)
Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens from androgens.[9][10][11] It catalyzes the aromatization of androstenedione and testosterone to produce estrone and estradiol, respectively.[10][11] Inhibition of aromatase is a key therapeutic strategy for estrogen-receptor-positive breast cancer in postmenopausal women.[12] Several non-steroidal aromatase inhibitors feature an imidazole or a related azole moiety that interacts with the heme group of the enzyme.[12]
Signaling Pathway: Estrogen Biosynthesis
The following diagram illustrates the final steps of estrogen biosynthesis, highlighting the central role of Aromatase (CYP19A1).
Caption: Simplified pathway of estrogen synthesis via Aromatase (CYP19A1).
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol describes a high-throughput screening method to determine the inhibitory potential of this compound against human recombinant Aromatase (CYP19A1). The assay utilizes a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme.[13]
Materials:
-
Human recombinant Aromatase (CYP19A1) and CPR (cytochrome P450 reductase) co-expressed in a suitable system (e.g., baculovirus-infected insect cells).[9]
-
Fluorogenic Aromatase substrate (e.g., dibenzylfluorescein).[9]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[9]
-
This compound (test compound).
-
Letrozole or Anastrozole (positive control inhibitor).
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
DMSO (for compound dilution).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Prepare similar dilutions for the positive control.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer.
-
1 µL of the test compound or control dilution (final DMSO concentration should be ≤ 1%).
-
Human recombinant Aromatase enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.[9]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45 minutes), protected from light.[9]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1N NaOH).[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the product of dibenzylfluorescein).[13]
-
Controls:
-
100% Activity Control: Wells containing the enzyme, substrate, and DMSO (vehicle) without any inhibitor.
-
0% Activity Control (Blank): Wells containing all components except the enzyme.
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[14][15]
Calculation Steps:
-
Subtract the average fluorescence of the blank wells from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_test_compound / Fluorescence_100%_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[16][17] This can be done using software such as GraphPad Prism, R, or specialized Excel add-ins.[16]
Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical Inhibitory Activity of this compound against Aromatase (CYP19A1)
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Aromatase | Fluorometric | 5.2 |
| Letrozole (Positive Control) | Aromatase | Fluorometric | 0.015 |
Note: The IC50 value for the test compound is purely hypothetical for illustrative purposes.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and characterizing a novel enzyme inhibitor.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ketoconazole and other imidazole derivatives as inhibitors of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. pubs.acs.org [pubs.acs.org]
Application of 1-(6-phenoxyhexyl)-1H-imidazole in Antifungal Research: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific studies detailing the antifungal application, quantitative data, or specific experimental protocols for 1-(6-phenoxyhexyl)-1H-imidazole were identified. This suggests that the compound may be a novel entity with limited publicly available research or a proprietary molecule not yet described in peer-reviewed literature. Therefore, the following application notes and protocols are based on the general understanding of structurally related N-alkyl and phenoxy-containing imidazole derivatives investigated for their antifungal properties.
Introduction to Imidazole Antifungals
Imidazole derivatives are a significant class of antifungal agents, with many commercially available drugs like miconazole, clotrimazole, and ketoconazole belonging to this family.[1] Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth and replication.[1][2]
The general structure of an antifungal imidazole consists of the core imidazole ring and various substituents that influence its potency, spectrum of activity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the nature of these substituents, including their size, lipophilicity, and electronic effects, plays a critical role in their antifungal efficacy.[3]
Postulated Application of this compound
Based on its chemical structure, this compound possesses features common to other antifungal imidazoles:
-
An Imidazole Core: The fundamental pharmacophore responsible for binding to the heme iron of the CYP51 enzyme.
-
A Hexyl Chain: This N-substituted alkyl chain contributes to the lipophilicity of the molecule, which can be crucial for its interaction with the fungal cell membrane and the active site of the target enzyme. Studies on other N-substituted imidazoles have indicated that the length and nature of the alkyl chain can significantly impact antifungal activity.
-
A Phenoxy Group: The terminal phenoxy group can also influence the compound's overall physicochemical properties and may engage in additional interactions within the enzyme's active site.
It is hypothesized that this compound would exhibit antifungal activity against a range of pathogenic fungi, including species of Candida and Aspergillus. Its mechanism of action would likely involve the inhibition of ergosterol biosynthesis.
General Experimental Protocols for Antifungal Evaluation of Imidazole Derivatives
The following are generalized protocols that researchers can adapt to evaluate the antifungal potential of novel imidazole compounds like this compound.
In Vitro Antifungal Susceptibility Testing
This is a critical first step to determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains.
a) Broth Microdilution Method (based on CLSI guidelines):
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a fungus.
-
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
Standardized fungal inoculum (adjusted to a specific cell density).
-
RPMI 1640 medium buffered with MOPS.
-
96-well microtiter plates.
-
Positive control (e.g., Fluconazole, Itraconazole).
-
Negative control (medium with solvent).
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the microtiter plates.
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
b) Disk Diffusion Assay:
-
Objective: A qualitative method to assess the antifungal activity.
-
Procedure:
-
A standardized fungal suspension is uniformly spread on an agar plate (e.g., Sabouraud Dextrose Agar).
-
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
-
Cytotoxicity Assay
It is essential to evaluate the toxicity of the compound against mammalian cells to determine its therapeutic index.
-
Objective: To assess the in vitro toxicity of the compound on human cell lines.
-
Method (e.g., MTT assay):
-
Seed mammalian cells (e.g., HeLa, HepG2) in 96-well plates.
-
After cell attachment, treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Add MTT solution and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the cell viability and determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Mechanism of Action Studies
a) Ergosterol Biosynthesis Inhibition Assay:
-
Objective: To confirm if the compound inhibits the ergosterol biosynthesis pathway.
-
Method (Sterol Quantitation):
-
Treat fungal cells with the test compound at sub-MIC concentrations.
-
Extract the sterols from the fungal cells using a suitable solvent.
-
Analyze the sterol composition using techniques like UV-Vis spectrophotometry, gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC).
-
A decrease in the ergosterol peak and an accumulation of its precursors (e.g., lanosterol) would indicate inhibition of the pathway.
-
Data Presentation
While no specific quantitative data for this compound is available, the following tables provide a template for how such data would be presented.
Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | [Data] |
| Candida glabrata ATCC 90030 | [Data] |
| Aspergillus fumigatus ATCC 204305 | [Data] |
| Cryptococcus neoformans ATCC 90112 | [Data] |
| Reference Drug (e.g., Fluconazole) | |
| Candida albicans ATCC 90028 | [Data] |
Table 2: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | IC50 (µM) |
| HeLa (Human cervical cancer) | [Data] |
| HepG2 (Human liver cancer) | [Data] |
| VERO (Normal kidney epithelial) | [Data] |
Signaling Pathways and Experimental Workflows
As no specific signaling pathways related to the action of this compound have been described, a generalized workflow for antifungal drug discovery and a diagram of the ergosterol biosynthesis pathway, the common target of imidazole antifungals, are provided below.
Caption: A generalized workflow for the discovery and development of a novel antifungal agent.
References
Application Notes and Protocols for the Laboratory Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-(6-phenoxyhexyl)-1H-imidazole, a heterocyclic compound with potential applications in pharmaceutical research and drug development. The primary synthetic route involves the N-alkylation of imidazole with a suitable 6-phenoxyhexyl halide. Two common and effective methods are presented: one employing sodium hydride in dimethylformamide (DMF) and another using potassium carbonate in acetonitrile. These protocols are designed to be robust and reproducible for laboratory-scale synthesis. This application note also includes tables with expected quantitative data and spectral characteristics for the final product, as well as detailed experimental procedures.
Introduction
Imidazole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and form the core structure of many pharmaceuticals. The imidazole ring is a key component in molecules such as the amino acid histidine, histamine, and several antifungal agents. The N-alkylation of the imidazole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound, with its combination of a polar imidazole head and a more lipophilic phenoxyhexyl tail, presents an interesting scaffold for the development of new therapeutic agents, potentially in areas such as antifungal or anticancer research.
Synthesis Overview
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of a 6-phenoxyhexyl halide. The choice of base and solvent is crucial for the efficiency of this reaction. Strong, non-nucleophilic bases like sodium hydride are often used to deprotonate the imidazole, creating a highly nucleophilic imidazolide anion. Alternatively, weaker bases like potassium carbonate can be employed, often in polar aprotic solvents, to facilitate the reaction.
Caption: General workflow for the N-alkylation of imidazole.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on the two protocols provided.
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K2CO3/Acetonitrile) |
| Reactants | Imidazole, 6-Bromohexyl Phenyl Ether, Sodium Hydride | Imidazole, 6-Bromohexyl Phenyl Ether, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Reaction Temp. | Room Temperature | 80 °C (Reflux) |
| Typical Yield | 80 - 95% | 70 - 85% |
| Purity (post-purification) | >98% | >98% |
Characterization Data
The structural confirmation of the synthesized this compound can be achieved using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.48 (s, 1H, N-CH-N), 7.29-7.25 (m, 2H, Ar-H), 7.08 (s, 1H, Im-H), 6.96 (s, 1H, Im-H), 6.93-6.88 (m, 3H, Ar-H), 3.96 (t, J = 7.2 Hz, 2H, N-CH₂), 3.91 (t, J = 6.4 Hz, 2H, O-CH₂), 1.85-1.78 (m, 2H, CH₂), 1.76-1.69 (m, 2H, CH₂), 1.45-1.32 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.0, 137.2, 129.5, 129.2, 120.8, 119.0, 114.5, 67.8, 46.8, 30.8, 29.1, 26.5, 25.8 |
| Mass Spec. (ESI-MS) | m/z: 245.16 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in DMF
This protocol utilizes the strong base sodium hydride to deprotonate imidazole, followed by alkylation with 6-bromohexyl phenyl ether.
Materials:
-
Imidazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
6-Bromohexyl Phenyl Ether (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add imidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the imidazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 6-bromohexyl phenyl ether (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a pure product.
Caption: Workflow for Protocol 1 (NaH/DMF method).
Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile
This protocol provides a milder alternative using potassium carbonate as the base.
Materials:
-
Imidazole (1.0 eq)
-
Potassium Carbonate (2.0 eq)
-
6-Bromohexyl Phenyl Ether (1.0 eq)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add 6-bromohexyl phenyl ether (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Caption: Workflow for Protocol 2 (K₂CO₃/Acetonitrile method).
Potential Applications and Signaling Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The "azole" class of antifungal drugs, for instance, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. While the specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, its structural features suggest it could be investigated for similar activities. Researchers may consider screening this compound in assays related to cell proliferation, microbial growth inhibition, or enzyme inhibition.
Caption: Hypothetical antifungal mechanism of action for an imidazole derivative.
Conclusion
The synthesis of this compound can be reliably achieved in the laboratory using standard N-alkylation procedures. The choice between a strong base like sodium hydride and a milder base such as potassium carbonate will depend on the desired reaction rate, safety considerations, and available laboratory resources. The protocols and data provided in this document offer a comprehensive guide for researchers to synthesize and characterize this compound for further investigation in drug discovery and development programs.
Application Notes and Protocols for In Vivo Studies of Novel Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a generalized framework for conducting initial in vivo toxicological assessments of novel imidazole derivatives, such as 1-(6-phenoxyhexyl)-1H-imidazole. The protocols and application notes are based on established preclinical testing guidelines and common practices in drug development.
Application Notes
Imidazole-based compounds represent a versatile class of molecules with a broad spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique structure of the imidazole ring allows for interaction with various biological targets.[1][2] Early-phase in vivo toxicology studies are crucial for characterizing the safety profile of new chemical entities and for determining safe dose ranges for further preclinical and clinical development.[4][5][6]
The following protocols for acute oral toxicity and dose-range finding studies are designed to establish a preliminary safety profile, identify potential target organs of toxicity, and determine the maximum tolerated dose (MTD).[7][8][9]
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute toxic effects of a single oral dose of a novel imidazole derivative.[10][11][12][13][14]
Objective: To determine the acute toxicity and estimate the LD50 of the test compound, classifying it according to the Globally Harmonised System (GHS).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Syringes
-
Animal weighing scales
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (withholding food but not water) before administration of the test compound.
-
Dose Preparation: Prepare the test compound in the selected vehicle at the desired concentrations.
-
Dosing:
-
Administer a single oral dose of the test compound to a group of 3 female rats using a gavage needle.
-
The starting dose is typically selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[10][13] If there is no prior information, a starting dose of 300 mg/kg is often recommended.[10]
-
A control group receiving only the vehicle should be included.
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in behavior immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals, the test is terminated, and the substance is classified.
-
If one animal dies, the procedure is repeated with 3 additional animals at the same dose.
-
If no mortality occurs, the next higher dose level is administered to a new group of 3 animals.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Dose-Range Finding (DRF) Study
This protocol is designed to determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity following repeated administration.[4][7][8][9]
Objective: To establish a dose range for sub-chronic toxicity studies by identifying the MTD and observing any dose-limiting toxicities.
Materials:
-
Test compound
-
Vehicle
-
Male and female rats (equal numbers)
-
Equipment for oral gavage
-
Blood collection tubes (e.g., EDTA-coated)
-
Clinical chemistry and hematology analyzers
Procedure:
-
Animal Selection and Acclimatization: As described in the acute toxicity protocol.
-
Dose Group Allocation: Assign animals to several dose groups (e.g., low, mid, high) and a control group (vehicle only). A common approach is to use successive half-log intervals for dose selection.[4]
-
Dosing: Administer the test compound or vehicle orally once daily for 7 to 14 days.
-
In-life Monitoring:
-
Record clinical observations daily.
-
Measure body weights and food consumption at least twice weekly.
-
-
Sample Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.[4]
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and preserve major organs and tissues for histopathological examination.
-
Data Presentation
The following tables provide examples of how quantitative data from these studies can be presented.
Table 1: Clinical Observations in Acute Oral Toxicity Study
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed (Day 1-14) |
| Vehicle Control | 3 | 0/3 | No abnormalities observed |
| 300 | 3 | 0/3 | Mild lethargy on Day 1, resolved by Day 2 |
| 1000 | 3 | 1/3 | Piloerection, ataxia, significant lethargy on Day 1-3 |
| 2000 | 3 | 3/3 | Severe ataxia, tremors, mortality within 24 hours |
Table 2: Body Weight Changes in a 14-Day Dose-Range Finding Study
| Dose Group (mg/kg/day) | Sex | Initial Body Weight (g, Mean ± SD) | Final Body Weight (g, Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | M | 255 ± 10 | 290 ± 12 | +13.7% |
| F | 210 ± 8 | 235 ± 9 | +11.9% | |
| 100 | M | 258 ± 9 | 292 ± 11 | +13.2% |
| F | 212 ± 7 | 236 ± 8 | +11.3% | |
| 300 | M | 254 ± 11 | 275 ± 15 | +8.3% |
| F | 211 ± 9 | 224 ± 10 | +6.2% | |
| 1000 | M | 256 ± 12 | 240 ± 18 | -6.3% |
| F | 213 ± 8 | 195 ± 12 | -8.5% | |
| * p < 0.05, ** p < 0.01 compared to vehicle control |
Table 3: Selected Hematology and Clinical Chemistry Parameters (14-Day DRF Study)
| Parameter | Vehicle Control (Male) | 100 mg/kg (Male) | 300 mg/kg (Male) | 1000 mg/kg (Male) |
| WBC (10³/µL) | 8.5 ± 1.2 | 8.7 ± 1.5 | 9.1 ± 1.8 | 12.5 ± 2.1 |
| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.4 | 6.8 ± 0.6 | 6.0 ± 0.7 |
| ALT (U/L) | 45 ± 8 | 50 ± 10 | 95 ± 20 | 250 ± 45** |
| AST (U/L) | 110 ± 15 | 120 ± 18 | 210 ± 30 | 480 ± 60** |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 | 35 ± 8 |
| p < 0.05, ** p < 0.01 compared to vehicle control |
Visualizations
The following diagrams illustrate a typical workflow for preclinical in vivo toxicology and a hypothetical signaling pathway that could be modulated by an imidazole derivative.
Caption: Preclinical In Vivo Toxicology Workflow.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. hoeford.co.uk [hoeford.co.uk]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. criver.com [criver.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. bemsreports.org [bemsreports.org]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
Application Notes: Analytical Method for the Detection of 1-(6-phenoxyhexyl)-1H-imidazole in Biological Samples
Introduction
1-(6-phenoxyhexyl)-1H-imidazole is a synthetic organic compound with potential applications in pharmaceutical development. Its imidazole moiety suggests possible interactions with various biological targets. To support preclinical and clinical research, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This document outlines a comprehensive protocol for the detection and quantification of this compound in human plasma and urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Principle of the Method
The analytical method is based on the principle of Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation using reversed-phase HPLC and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), such as a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. The method is designed to be selective, sensitive, and reproducible, adhering to the general principles of bioanalytical method validation.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma and urine. Due to the hydrophobic nature of the compound, a reversed-phase SPE cartridge is recommended.[2]
Materials:
-
Human plasma or urine samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)[3]
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of the sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution and vortex briefly.
-
For plasma samples, add 500 µL of 4% phosphoric acid in water to precipitate proteins.[4] Vortex and then centrifuge at 10,000 x g for 10 minutes. Use the resulting supernatant for the next step. For urine samples, dilute with 500 µL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant (from step 1) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Ion Spray Voltage: +5500 V
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1) > Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) > Product Ion (Q3) (Note: Specific MRM transitions would need to be determined by infusing the analytical standard into the mass spectrometer.)
-
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines.[5] The following table summarizes the expected quantitative performance parameters for the analysis of this compound in biological samples.
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 20% | ± 20% |
| Precision (%RSD) at LLOQ | ≤ 20% | ≤ 20% |
| Accuracy (% Bias) at Low, Mid, High QC | ± 15% | ± 15% |
| Precision (%RSD) at Low, Mid, High QC | ≤ 15% | ≤ 15% |
| Mean Extraction Recovery | > 85% | > 80% |
| Matrix Effect | Minimal | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Potential Signaling Pathway Involvement
Given that many imidazole-containing compounds interact with biological systems, this compound, as a xenobiotic, may undergo metabolic processing and potentially influence signaling pathways.[6][7] The following diagram illustrates a general pathway for xenobiotic metabolism.
Caption: General xenobiotic metabolism pathway.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. Biochemical and biomedical aspects of metabolic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(6-phenoxyhexyl)-1H-imidazole in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical data for the utilization of 1-(6-phenoxyhexyl)-1H-imidazole in high-throughput screening (HTS) assays. The protocols are based on established methodologies for compounds with similar structural features, specifically focusing on cytochrome P450 inhibition and anticancer cell-based screening, two common applications for novel imidazole derivatives.
Application Note 1: High-Throughput Screening for Cytochrome P450 3A4 Inhibition
Introduction
The imidazole moiety is a well-known structural feature in many compounds that inhibit cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. Inhibition of CYP enzymes, particularly CYP3A4, is a major cause of drug-drug interactions. Therefore, it is crucial to screen new chemical entities for their potential to inhibit these enzymes early in the drug discovery process. This compound, containing an imidazole ring, is a candidate for CYP450 inhibition. This application note describes a robust, fluorescence-based high-throughput assay to determine the inhibitory potential of this compound against human CYP3A4.
Principle of the Assay
The assay utilizes a fluorogenic probe substrate that is converted into a highly fluorescent product by the enzymatic activity of CYP3A4. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of product formation is reduced, leading to a decrease in the fluorescent signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme activity over a range of inhibitor concentrations.
Signaling Pathway: Mechanism of Imidazole-Based CYP450 Inhibition
Imidazole derivatives typically inhibit cytochrome P450 enzymes through the coordination of the sp2-hybridized nitrogen atom of the imidazole ring to the heme iron atom of the enzyme. This interaction prevents the binding and subsequent oxidation of the substrate.
Caption: Imidazole-based inhibition of the CYP450 catalytic cycle.
Experimental Workflow: CYP3A4 Inhibition HTS
Caption: High-throughput screening workflow for CYP3A4 inhibition.
Detailed Experimental Protocol
Materials and Reagents:
-
Compound: this compound
-
Enzyme: Recombinant human cytochrome P450 3A4
-
Substrate: Vivid® CYP3A4 Blue Substrate (or similar fluorogenic substrate)
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Cofactor: NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Inhibitor: Ketoconazole
-
Plates: Black, flat-bottom 384-well plates
-
Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 100 nM).
-
Prepare a stock solution of the positive control inhibitor, ketoconazole, in the same manner.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 200 nL of the serially diluted compound, control inhibitor, or DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
Add 20 µL of 100 mM potassium phosphate buffer (pH 7.4) to all wells.
-
-
Enzyme and Cofactor Addition:
-
Prepare a 2X working solution of the NADPH regeneration system in the potassium phosphate buffer.
-
Prepare a 2X working solution of the CYP3A4 enzyme in the potassium phosphate buffer.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Add 10 µL of the 2X NADPH regeneration system to each well.
-
Mix gently by orbital shaking.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of the fluorogenic substrate in the potassium phosphate buffer.
-
Add 10 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 405 nm, Emission: 460 nm) kinetically every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_DMSO))
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | CYP3A4 | 2.5 |
| Ketoconazole (Control) | CYP3A4 | 0.1 |
Application Note 2: Cell-Based High-Throughput Screening for Anticancer Activity
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with potent anticancer activity. These compounds can exert their effects through various mechanisms, including enzyme inhibition, disruption of protein-protein interactions, and induction of apoptosis. Given this precedent, this compound is a candidate for screening against cancer cell lines to identify potential cytotoxic or cytostatic effects. This application note details a cell-based high-throughput screening protocol using a luminescence-based cell viability assay.
Principle of the Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells. In the presence of ATP from viable cells, luciferase catalyzes the conversion of the substrate to a luminescent signal. The intensity of this signal is directly proportional to the number of viable cells. A reduction in the luminescent signal in the presence of this compound indicates a decrease in cell viability.
Experimental Workflow: Anticancer Cell-Based HTS
Caption: Workflow for a cell-based anticancer high-throughput screen.
Detailed Experimental Protocol
Materials and Reagents:
-
Compound: this compound
-
Cell Line: A human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Control Compound: Doxorubicin (or another standard cytotoxic agent)
-
Plates: White, clear-bottom 384-well cell culture plates
-
Instrumentation: Automated liquid handler, CO2 incubator, multi-mode microplate reader with luminescence detection.
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells in culture medium to the desired seeding density (determined empirically, e.g., 1000-5000 cells/well).
-
Using an automated liquid handler or a multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a 10X working solution series.
-
Add 5 µL of the 10X compound dilutions, control compound, or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plate and the luminescent cell viability reagent to room temperature.
-
Add 25 µL of the luminescent reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control: % Viability = 100 * (Luminescence_compound / Luminescence_vehicle)
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Anticancer Activity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 72 | 15.2 |
| This compound | A549 | 72 | 22.8 |
| Doxorubicin (Control) | HeLa | 72 | 0.5 |
| Doxorubicin (Control) | A549 | 72 | 0.8 |
Physicochemical Properties and Safety Information
| Property | Value (Estimated) |
| Molecular Formula | C15H20N2O |
| Molecular Weight | 244.33 g/mol |
| Solubility | Soluble in DMSO and ethanol. |
Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information. As a general precaution for imidazole derivatives, some can cause skin and eye irritation.
No Publicly Available Data on the Dosage and Administration of 1-(6-phenoxyhexyl)-1H-imidazole in Animal Models
Despite a comprehensive search of scientific literature and patent databases, no publicly available information could be found on the dosage and administration of the specific compound 1-(6-phenoxyhexyl)-1H-imidazole in animal models.
Extensive searches for in vivo studies, pharmacological evaluations, and toxicological reports concerning this compound did not yield any specific data. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time.
The conducted searches focused on identifying peer-reviewed articles, patents, and regulatory documents that would provide insight into:
-
Dosage regimens: Information on effective or tested doses in any animal species.
-
Routes of administration: Details on how the compound was administered (e.g., oral, intravenous, intraperitoneal).
-
Experimental protocols: Methodologies for animal preparation, drug formulation, and assessment of outcomes.
-
Pharmacological or toxicological effects: Data on the biological impact of the compound in animal models.
The absence of such information in the public domain suggests that research on this compound may be in a very early stage of development, proprietary and not yet published, or may not have been pursued in animal models.
For researchers, scientists, and drug development professionals interested in this specific compound, further investigation would require access to unpublished internal data or initiating novel preclinical studies to determine its pharmacokinetic and pharmacodynamic properties.
Should literature or data on closely related structural analogs be of interest as a potential starting point, further targeted searches could be conducted upon provision of specific compound names or structures. However, it is crucial to note that even closely related analogs can exhibit significantly different pharmacological and toxicological profiles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a structured question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting any product, or the yield is extremely low. What are the possible causes?
-
Answer: Low or no yield in the N-alkylation of imidazole can stem from several factors:
-
Ineffective Deprotonation of Imidazole: The nitrogen on the imidazole ring must be deprotonated to act as an effective nucleophile. If the base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
-
Poor Quality of Reagents: Degradation of the alkylating agent (1-halo-6-phenoxyhexane) or the use of wet solvents or reagents can halt the reaction. Sodium hydride (NaH), a common base, is particularly sensitive to moisture.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a very slow reaction rate. Conversely, excessively high temperatures can cause decomposition of reactants or products.[1]
-
Poor Solubility: If the imidazole salt intermediate is not soluble in the chosen solvent, the reaction may be inhibited.
-
Solutions:
-
Choice of Base: Use a sufficiently strong base like sodium hydride (NaH) or potassium hydroxide (KOH).[1] Ensure the base is fresh and handled under anhydrous conditions, especially NaH.
-
Solvent Choice: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure all reactants are well-dissolved.[1][2]
-
Temperature Control: Typically, the reaction is conducted at temperatures ranging from room temperature to around 100°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time.
-
Reagent Purity: Use freshly purified reagents and ensure solvents are anhydrous.
Issue 2: Formation of Significant Byproducts
-
Question: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize them?
-
Answer: The primary byproduct concern in this synthesis is the formation of an imidazolium salt through double alkylation, especially if the stoichiometry is not carefully controlled.
-
Over-alkylation: If an excess of the alkylating agent (1-halo-6-phenoxyhexane) is used, the initial product can be further alkylated to form a quaternary imidazolium salt.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted imidazole and 1-halo-6-phenoxyhexane in the mixture.
-
Elimination Products: While less common with primary halides, using a very strong, bulky base or very high temperatures could potentially lead to the elimination of H-X from the alkyl halide to form an alkene.[3]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents) to minimize over-alkylation.
-
Controlled Addition: Add the alkylating agent slowly (dropwise) to the solution of deprotonated imidazole. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation step.[1]
-
Monitor Reaction: Follow the reaction's progress via TLC or GC to stop it once the starting material is consumed, preventing further reactions.
-
Purification: Most byproducts can be effectively removed through column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: Which base is best for the N-alkylation of imidazole?
-
A1: The choice of base depends on the desired reactivity and reaction conditions.
-
Sodium Hydride (NaH): A very effective and common choice. It irreversibly deprotonates imidazole, driving the reaction to completion. It requires strict anhydrous (dry) conditions.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): These are less expensive and easier to handle than NaH. They can be very effective, especially when used with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a two-phase system or in a polar aprotic solvent like DMSO.[1]
-
Potassium Carbonate (K₂CO₃): A milder base, often used in polar aprotic solvents like DMF or acetonitrile at elevated temperatures. It may result in longer reaction times.
-
-
-
Q2: What is the optimal solvent for this synthesis?
-
A2: Polar aprotic solvents are generally preferred as they effectively dissolve the imidazole salt and promote S_N2 reactions.[2]
-
DMF (N,N-Dimethylformamide): An excellent choice due to its high polarity and boiling point.[1]
-
DMSO (Dimethyl sulfoxide): Also a very effective solvent, but can be harder to remove during work-up and may react with certain reagents at high temperatures.[2]
-
Acetonitrile (MeCN): A good option with a lower boiling point, which can simplify product isolation.
-
Tetrahydrofuran (THF): Often used when strong, moisture-sensitive bases like NaH are employed.[1]
-
-
-
Q3: How can I improve the overall yield of the two-step synthesis (Williamson ether synthesis followed by N-alkylation)?
-
A3: To maximize the overall yield, both steps must be optimized.
-
For the Williamson Ether Synthesis (Phenol + 1,6-dihalohexane): Use a strong base (e.g., NaOH, K₂CO₃) to deprotonate the phenol. Ensure a 1:1 stoichiometry or a slight excess of the dihalide to minimize the formation of the double-ether-linked byproduct. A phase-transfer catalyst can also improve yields in this step.
-
For the N-Alkylation Step: Purify the intermediate 1-halo-6-phenoxyhexane carefully before use. As detailed in the troubleshooting guide, optimize the base, solvent, temperature, and stoichiometry for the final step.
-
-
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the yield of N-alkylation reactions of imidazole, based on literature for similar systems. These values should be considered illustrative for optimization purposes.
| Base | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) | Notes |
| NaH (1.1 eq) | Anhydrous DMF | 25 - 60 | None | 85 - 95 | Requires strict anhydrous conditions. Generally provides the cleanest reaction and highest yield. |
| KOH (2.0 eq) | DMSO | 80 - 100 | None | 75 - 85 | Effective and economical. Higher temperatures may be needed. |
| K₂CO₃ (2.0 eq) | Acetonitrile | 80 (Reflux) | None | 60 - 75 | Milder conditions, may require longer reaction times or reflux. |
| NaOH (2.0 eq) | Toluene/H₂O | 90 | TBAB (5 mol%) | 70 - 80 | Phase-transfer catalysis is useful for avoiding expensive anhydrous solvents.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-6-phenoxyhexane (Alkylating Agent)
This protocol is based on the principles of the Williamson ether synthesis.[3]
-
Reagents & Setup:
-
Phenol (1.0 eq)
-
1,6-Dibromohexane (3.0 eq to minimize dialkylation)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground
-
Acetone or Acetonitrile (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. To the round-bottom flask, add phenol, K₂CO₃, and the solvent. b. Stir the mixture vigorously for 15 minutes at room temperature. c. Add 1,6-dibromohexane to the mixture. d. Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC. e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure. g. The crude residue contains the product and excess 1,6-dibromohexane. Purify by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 1-bromo-6-phenoxyhexane.
Protocol 2: Synthesis of this compound
This protocol details the N-alkylation of imidazole.[1]
-
Reagents & Setup:
-
Imidazole (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
1-Bromo-6-phenoxyhexane (1.0 eq)
-
Anhydrous DMF (solvent)
-
Three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
-
Procedure: a. Wash the NaH with anhydrous hexane in the reaction flask to remove the mineral oil, then carefully decant the hexane under inert atmosphere. b. Add anhydrous DMF to the flask to create a slurry of NaH. c. Dissolve the imidazole in a small amount of anhydrous DMF and add it slowly (dropwise) to the NaH slurry at 0°C. d. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease). e. Dissolve 1-bromo-6-phenoxyhexane in anhydrous DMF and add it dropwise to the reaction mixture at room temperature. f. After the addition is complete, heat the mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed. g. Cool the reaction to room temperature and cautiously quench it by slowly adding water or saturated aqueous NH₄Cl solution to destroy any excess NaH. h. Extract the product with ethyl acetate or dichloromethane (3x volumes). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis.
Caption: Reaction scheme for the N-alkylation of imidazole.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
how to overcome solubility problems with 1-(6-phenoxyhexyl)-1H-imidazole
Technical Support Center: 1-(6-phenoxyhexyl)-1H-imidazole
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses a dual chemical nature. The imidazole head is polar, while the phenoxyhexyl tail is long, flexible, and nonpolar (lipophilic). This structure results in poor solubility in aqueous solutions. Its solubility is generally higher in organic solvents. The lipophilic tail suggests it will be more soluble in less polar organic solvents compared to the parent imidazole compound.[1][2]
Q2: I am starting a new experiment. Which solvents should I try first?
A2: A systematic approach is recommended. Start with common laboratory solvents across a range of polarities. Based on the structure, solvents like ethanol, methanol, DMSO, and DMF are excellent starting points. For a more comprehensive screening, refer to the table below.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Water | Protic, Polar | 10.2 | 100 | Expect very low solubility. |
| Ethanol | Protic, Polar | 5.2 | 78 | Good starting point.[3] |
| Methanol | Protic, Polar | 6.6 | 65 | Often provides good solubility for polar compounds. |
| DMSO | Aprotic, Polar | 7.2 | 189 | A strong, versatile solvent. |
| DMF | Aprotic, Polar | 6.4 | 153 | Another strong solvent, similar to DMSO. |
| Acetonitrile | Aprotic, Polar | 6.2 | 82 | Useful for moderately polar compounds. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 3.4 | 40 | May dissolve the compound due to its lipophilic tail.[4] |
| Chloroform | Aprotic, Nonpolar | 4.4 | 61 | Similar to DCM. |
Q3: My compound won't dissolve in a single solvent. What are my next steps?
A3: If single-solvent systems fail, several techniques can enhance solubility. These methods can be used alone or in combination.
-
Co-solvency : This is one of the most effective and common methods.[3][5][6] It involves using a mixture of a primary solvent in which the compound has some solubility with a "co-solvent" that is miscible with the primary solvent. For example, adding ethanol or DMSO to an aqueous buffer can significantly increase the solubility of poorly soluble compounds.[3]
-
pH Adjustment : The imidazole ring is basic (pKa of the conjugate acid is ~7).[1] Adjusting the pH of the medium to be slightly acidic (e.g., pH 4-6) will protonate the imidazole nitrogen, forming a salt. This salt form is typically much more water-soluble than the neutral compound.[5][7]
-
Heating : Gently warming the solvent can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious about compound stability at elevated temperatures. Always check the compound's melting point and degradation profile.
-
Sonication : Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process, especially for stubborn particles.[8]
Q4: For my biological assays, I need to use an aqueous buffer, but the compound precipitates. What advanced formulation strategies can I use?
A4: For in vitro and in vivo applications requiring aqueous compatibility, several advanced formulation strategies can be employed to handle poorly soluble drugs.[9][10][11]
-
Surfactant Micelles : Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be added to your buffer. Above their critical micelle concentration (CMC), these molecules form micelles that can encapsulate the lipophilic this compound, effectively solubilizing it in the aqueous medium.[3]
-
Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, like your compound, enhancing their aqueous solubility.[3][9][12]
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[9][12] This can be a highly effective way to deliver lipophilic compounds.
-
Particle Size Reduction : Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[5][8][9][13]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This workflow provides a structured approach to determining the optimal solvent and method for dissolving this compound.
Caption: A systematic workflow for tackling solubility issues.
Protocol 2: Co-Solvency Method
-
Select Solvents : Choose a water-miscible organic solvent in which your compound shows at least partial solubility (e.g., DMSO, ethanol).
-
Prepare Stock Solution : Dissolve a high concentration of this compound in the chosen organic solvent (e.g., 50 mg/mL in DMSO).
-
Titrate into Buffer : While vortexing, add the concentrated stock solution dropwise (or in very small aliquots) to your pre-warmed aqueous buffer.
-
Observe : Monitor for any signs of precipitation (cloudiness). Stop adding the stock solution if precipitation occurs.
-
Optimize Ratio : The final concentration of the organic solvent should be kept as low as possible, especially for cell-based assays, to avoid solvent toxicity. Test different final percentages (e.g., 0.5%, 1%, 5%).
Table 2: Example of Co-Solvent System Optimization
| Final DMSO Conc. (%) | Final Compound Conc. (µM) | Observation |
|---|---|---|
| 0.1 | 10 | Clear Solution |
| 0.5 | 50 | Clear Solution |
| 1.0 | 100 | Clear Solution |
| 1.0 | 200 | Precipitation after 5 min |
| 2.0 | 200 | Clear Solution |
Protocol 3: pH Adjustment Method
-
Prepare Suspension : Suspend the desired amount of the compound in your aqueous buffer.
-
Add Acid : While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Monitor pH and Clarity : Continuously monitor the pH and observe the solution's clarity. As the pH drops below 7, the compound should begin to dissolve as its imidazole group becomes protonated.
-
Finalize : Stop adding acid once the solution is clear. Record the final pH. Note that you may need to re-adjust the pH for your specific experiment, but be aware that increasing the pH back towards neutral may cause precipitation.
Visualizing Advanced Solubility Mechanisms
Micellar Solubilization with Surfactants
Surfactants form spherical structures called micelles in water. The lipophilic tails form the core, creating a microenvironment that can dissolve this compound, while the hydrophilic heads face the water, keeping the entire complex in solution.
Caption: Encapsulation of a lipophilic drug within a surfactant micelle.
Cyclodextrin Inclusion Complex
The drug molecule (guest) fits into the nonpolar inner cavity of the cyclodextrin (host), while the polar exterior of the cyclodextrin ensures the entire complex remains soluble in water.[3][9]
Caption: Formation of a water-soluble drug-cyclodextrin complex.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. ijmsdr.org [ijmsdr.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Imidazole-Based Inhibitor Concentrations for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing imidazole-based inhibitors in in vitro assays. While the specific compound 1-(6-phenoxyhexyl)-1H-imidazole is not extensively characterized in publicly available literature, this resource uses the well-studied p38 MAP kinase inhibitor, SB203580 , as a representative example of a pyridinyl imidazole compound. The principles and methodologies described here can be adapted for other imidazole-based inhibitors to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for imidazole-based inhibitors like SB203580?
A1: SB203580 is a selective, ATP-competitive inhibitor of p38 MAP kinase isoforms α and β.[1] It functions by binding to the ATP pocket of the kinase, which prevents the phosphorylation of downstream targets like MAPKAPK-2.[2] The p38 MAPK pathway is a critical signaling cascade that responds to cellular stresses and inflammatory cytokines, playing a key role in processes like cytokine production, cell differentiation, and apoptosis.[2][3]
Q2: What is a typical starting concentration for SB203580 in cell-based assays?
A2: A common working concentration for SB203580 in cell culture experiments ranges from 1 to 10 µM.[3] For initial experiments, a concentration of 10 µM is often recommended, with a pre-incubation time of one to two hours before applying a stimulus.[2] However, the optimal concentration is highly dependent on the cell type and the specific biological question.
Q3: How should I prepare and store my SB203580 stock solution?
A3: SB203580 is typically supplied as a lyophilized powder and is soluble in DMSO at concentrations up to 100 mg/ml.[2] For a 10 mM stock solution, 5 mg of the inhibitor can be resuspended in 1.32 ml of DMSO.[2] It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C, protected from light, to avoid repeated freeze-thaw cycles which can degrade the compound.[2] Once in solution, the inhibitor should be used within 3 months to ensure potency.[2]
Q4: Are there known off-target effects for SB203580?
A4: Yes, particularly at higher concentrations. While highly selective for p38α/β, SB203580 can exhibit off-target effects. At concentrations greater than 20 µM, it has been reported to activate the serine/threonine kinase Raf-1.[3] Other studies have shown that at concentrations of 5-10 µM, SB203580 can enhance the activity of the ERK and JNK pathways and subsequently increase NF-κB transcriptional activity in some cell lines.[4] It has also been reported to inhibit other kinases such as RIPK2, JNKs, PDK1, and cyclooxygenases.[5][6]
Q5: How does the IC50 of SB203580 vary between different assays and cell lines?
A5: The half-maximal inhibitory concentration (IC50) can vary significantly. For instance, the IC50 for inhibiting LPS-induced cytokine synthesis in THP-1 monocytes is between 50-100 nM.[7] In contrast, the IC50 for inhibiting the proliferation of certain T and B cells is in the 3-5 µM range.[7] The cytotoxic IC50 in MDA-MB-231 breast cancer cells was determined to be much higher at 85.1 µM.[8] This highlights the importance of determining the optimal concentration for your specific experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data for SB203580 to aid in experimental design.
Table 1: IC50 Values of SB203580 in Various In Vitro Systems
| Target/Process | Cell Line / System | IC50 Value | Reference |
| p38α (SAPK2a) | Enzyme Assay | 50 nM | |
| p38β2 (SAPK2b) | Enzyme Assay | 500 nM | |
| LPS-induced Cytokine Synthesis | THP-1 Cells | 50 - 100 nM | [7] |
| p38-MAPK stimulation of MAPKAPK2 | Enzyme Assay | ~70 nM | [7] |
| PKB/Akt Phosphorylation Block | - | 3 - 5 µM | [7] |
| IL-2-induced T/B Cell Proliferation | Primary T cells, CT6, BAF F7 | 3 - 5 µM | [7] |
| SAPK/JNK Activity | Enzyme Assay | 3 - 10 µM | [7] |
| Cytotoxicity | MDA-MB-231 Cells | 85.1 µM | [8] |
Table 2: Recommended Working Concentrations and Conditions
| Application | Recommended Concentration | Pre-incubation Time | Key Considerations | Reference |
| General Cell Culture | 1 - 10 µM | 1 - 2 hours | Test for cytotoxicity; be aware of off-target effects at higher end. | [2][3] |
| Inhibition of Cell Migration | 5 µM (non-cytotoxic) - 50 µM | 24 - 48 hours | Mitomycin C can be used to block proliferation. | [8] |
| Inhibition of TGF-β1 Effects | 10 µM | Up to 5 days | No significant cytotoxicity observed up to 15 µM in HBFs. | [9] |
| Kinase Assays | Varies (e.g., nM range) | ~20 minutes | Dependent on enzyme and substrate concentrations. | [10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed | 1. Incorrect Concentration: The concentration used may be too low for the specific cell type or stimulus. 2. Inhibitor Degradation: Improper storage (e.g., multiple freeze-thaw cycles) or prolonged storage in solution. 3. Cell Line Insensitivity: The p38 pathway may not be the primary driver of the phenotype being studied, or the cell line may express SB203580-resistant p38 isoforms (γ or δ). 4. Inactive Compound: The purchased compound may be of low purity or inactive. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal inhibitory concentration. 2. Use Fresh Aliquots: Always use a fresh aliquot of the inhibitor from a properly stored stock solution. Prepare fresh dilutions for each experiment. 3. Validate the Pathway: Confirm that the p38 pathway is activated by your stimulus in your cell line (e.g., via Western blot for phosphorylated p38 or its downstream target HSP27). Consider if other pathways are dominant. 4. Verify Compound Activity: Purchase from a reputable supplier. If possible, test the compound in a well-established p38 kinase activity assay. |
| High Cell Toxicity / Death | 1. Concentration Too High: The concentration used may be cytotoxic to your specific cell line. 2. Off-Target Effects: High concentrations can lead to off-target effects that induce cell death. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of inhibitor concentrations to find the highest non-toxic dose.[8] 2. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 3. Maintain Low Solvent Concentration: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%. |
| Inconsistent or Variable Results | 1. Inconsistent Cell State: Variations in cell passage number, confluence, or serum starvation can alter signaling responses. 2. Inconsistent Inhibitor Preparation: Errors in pipetting or dilution of the stock solution. 3. Instability in Media: The inhibitor may have limited stability in culture medium over long incubation periods. | 1. Standardize Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and apply treatments at the same level of confluence. 2. Prepare a Master Mix: For treating multiple wells or plates, prepare a master mix of the inhibitor diluted in culture medium to ensure consistency. 3. Refresh Media: For long-term experiments (> 24-48 hours), consider replacing the medium with freshly prepared inhibitor-containing medium. |
| Unexpected Activation of Other Pathways | 1. Off-Target Activation: SB203580 can activate the ERK pathway at higher concentrations (≥ 5 µM).[4] 2. Cellular Compensation Mechanisms: Inhibition of one pathway can sometimes lead to the compensatory upregulation of another. | 1. Use Lower Concentrations: If possible, use a concentration below 5 µM. 2. Verify Specificity: Check for activation of other pathways (e.g., phosphorylated ERK) via Western blot. 3. Use a Different Inhibitor: Consider using a structurally different p38 inhibitor to confirm that the observed effect is specific to p38 inhibition. |
Experimental Protocols & Visualizations
Protocol: Determining the Optimal Inhibitor Concentration
This workflow outlines the steps to identify the effective and non-toxic concentration range for an imidazole-based inhibitor in a cell-based assay.
Caption: Workflow for optimizing inhibitor concentration.
p38 MAPK Signaling Pathway
This diagram illustrates the core components of the p38 MAPK signaling cascade and the point of inhibition by SB203580.
Caption: Simplified p38 MAPK signaling pathway.
References
- 1. SB 203580 (1202) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. resources.revvity.com [resources.revvity.com]
troubleshooting unexpected results in experiments with 1-(6-phenoxyhexyl)-1H-imidazole
Welcome to the technical support center for 1-(6-phenoxyhexyl)-1H-imidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental challenges with this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the purity of this compound provided?
A1: The standard purity of our this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. A batch-specific Certificate of Analysis (CoA) is provided with each order, detailing the exact purity and analytical methods used.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For long-term storage, we recommend storing the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Is this compound known to target a specific receptor or enzyme?
A3: The complete biological target profile of this compound is still under investigation. The imidazole moiety is a common feature in compounds targeting a wide range of biological molecules, including G-protein coupled receptors (GPCRs) and various enzymes.[1][2][3] We recommend performing preliminary screening assays to determine its activity in your specific experimental system.
Q4: Can this compound interfere with common biological assays?
A4: Yes, like many imidazole-containing compounds, it has the potential to interfere with certain assays.[1] For example, the imidazole ring can interact with metal ions, which may affect assays involving metal-dependent enzymes or buffers containing divalent cations. It is also advisable to test for autofluorescence or colorimetric interference in fluorescence-based or absorbance-based assays, respectively.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
You are observing significant variability between replicate wells or between experiments when testing this compound in a cell-based assay (e.g., cell viability, reporter gene assay).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Prepare a fresh stock solution in pre-warmed DMSO. Visually inspect the solution for any precipitate. When diluting into aqueous media, do not exceed a final DMSO concentration of 0.5% and ensure rapid mixing. | A clear, homogenous solution should be formed, leading to more consistent final concentrations in your assay wells. |
| Incomplete Solubilization | After preparing the stock solution, vortex thoroughly and briefly sonicate to ensure complete dissolution. | Improved solubility will lead to more accurate and reproducible dosing in your experiments. |
| Compound Adsorption to Plastics | Use low-adhesion microplates and pipette tips. Include a pre-incubation step of the compound in the assay buffer to saturate non-specific binding sites on the plasticware before adding cells. | Minimized loss of compound due to adsorption will result in a more accurate effective concentration and improved reproducibility. |
| Cell Health and Density Variation | Ensure a consistent cell seeding density across all wells. Regularly check cell morphology and viability. Perform a cell viability assay in parallel with your primary assay to rule out cytotoxicity-related artifacts. | Uniform cell monolayers and high viability will reduce variability in the experimental readout. |
Issue 2: Unexpected Agonist or Antagonist Activity in a GPCR Signaling Assay
You are using this compound in a GPCR functional assay (e.g., cAMP accumulation, calcium flux) and observe unexpected or contradictory signaling outcomes.
Potential Signaling Pathway Interference:
The imidazole moiety can sometimes interact with components of signaling pathways non-specifically. It is crucial to dissect the observed effect using a systematic approach.
Troubleshooting Steps:
-
Confirm Direct Receptor Binding: Perform a competitive radioligand binding assay using a known ligand for your GPCR of interest to determine if this compound directly interacts with the receptor.
-
Use a Control Cell Line: Test the compound in a parental cell line that does not express the receptor of interest. Any activity observed would suggest off-target effects.
-
Assay for G-Protein Activation: Utilize a [³⁵S]GTPγS binding assay to directly measure G-protein activation upon compound treatment. This can help confirm if the signaling is G-protein mediated.[4]
-
Profile Against Different Gα Subunits: If possible, use cell lines expressing specific Gα subunits (e.g., Gαs, Gαi, Gαq) to determine if the compound exhibits biased agonism.
Experimental Workflow for Off-Target Effect Identification:
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 258.35 g/mol ), weigh 2.58 mg.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
purification techniques for high-purity 1-(6-phenoxyhexyl)-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of high-purity 1-(6-phenoxyhexyl)-1H-imidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: My final product purity is low after column chromatography, and I see multiple overlapping spots on the TLC plate. What should I do?
Answer: Overlapping spots on a TLC plate indicate that the chosen solvent system (mobile phase) is not providing adequate separation. The polarity of the eluent needs to be adjusted.
-
Problem: Poor separation of the desired product from impurities.
-
Solution:
-
Modify Solvent Polarity: If your product is co-eluting with more polar impurities, decrease the polarity of the mobile phase. Conversely, if it's co-eluting with less polar impurities, a slight increase in polarity may be necessary.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution.[1][2] Start with a low-polarity solvent system and gradually increase the polarity. This can help separate compounds with close retention factors (Rf).
-
Alternative Solvent System: Experiment with different solvent combinations. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol, which offers different selectivity. Several publications report successful purification of imidazole derivatives using solvent systems like Ethyl Acetate/Methanol or Hexane/Ethyl Acetate.[3][4]
-
Question: I am experiencing a significant loss of product during column chromatography. What are the possible causes and solutions?
Answer: Product loss can occur due to several factors, including irreversible adsorption onto the silica gel or elution in unexpected fractions.
-
Problem: Low product yield after chromatographic purification.
-
Solutions:
-
Check Flow-Through and Wash: Analyze the initial solvent that passes through the column (flow-through) and the wash fractions by TLC to ensure your product did not elute prematurely due to a mobile phase that was too polar.
-
Product Adsorption: The imidazole moiety can sometimes interact strongly with the acidic silica gel, leading to tailing and irreversible adsorption. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica.
-
Use a different stationary phase, such as neutral alumina.
-
-
Sample Loading: Ensure proper sample loading. If using "wet loading," dissolve the crude product in a minimal amount of the initial mobile phase. For "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in better resolution.[2]
-
Question: My attempt at recrystallization resulted in an oil instead of crystals. How can I induce crystallization?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Problem: The compound fails to crystallize and forms an oil.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to initiate crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Re-evaluate Solvent System: The chosen solvent may be too good a solvent for your compound. Try adding a co-solvent (an "anti-solvent") in which your compound is less soluble, dropwise, until the solution becomes slightly turbid, then warm it until it is clear again before slow cooling. Recrystallization from a methanol/water mixture has been reported for some imidazole derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound? A1: The two primary methods for purifying this compound to high purity are flash column chromatography and recrystallization. Flash chromatography is typically used as the primary purification step to remove the bulk of impurities from the crude reaction mixture.[3] Recrystallization is often employed as a final step to achieve very high purity (>99%) by removing trace impurities.[5]
Q2: What are the likely impurities in a synthesis of this compound? A2: Impurities often arise from starting materials or side reactions. Potential impurities could include unreacted imidazole, unreacted 1-bromo-6-phenoxyhexane, or by-products from side reactions.[6] The specific impurities will depend on the synthetic route used.
Q3: How can I effectively monitor the purification process and assess the final purity? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography in real-time. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. ¹H NMR can reveal the presence of proton-containing impurities, while HPLC with a UV or MS detector can provide quantitative purity data.
Q4: What are the recommended storage conditions for high-purity this compound? A4: Like many imidazole derivatives, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Data Presentation
The following table summarizes common purification strategies for imidazole derivatives, which can be adapted for this compound.
| Purification Technique | Stationary Phase / Solvent System | Typical Impurities Removed | Achievable Purity |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (Gradient) | Non-polar and moderately polar by-products, unreacted starting materials. | 95-99% |
| Flash Column Chromatography | Silica Gel / Dichloromethane:Methanol (Gradient) | More polar by-products and baseline impurities. | 95-99% |
| Recrystallization | Methanol / Water | Trace impurities with different solubility profiles. | >99.5% |
| Recrystallization | Ethyl Acetate / Hexane | Trace impurities with different solubility profiles. | >99.5% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
-
Column Preparation:
-
Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Plug the bottom of the column with glass wool or cotton, and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the desired compound.
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a method for achieving high purity after initial purification.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., methanol/water or ethyl acetate/hexane).
-
Dissolution: Place the partially purified compound in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystal Collection: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under a vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues in column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
degradation pathways of 1-(6-phenoxyhexyl)-1H-imidazole and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-(6-phenoxyhexyl)-1H-imidazole and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the degradation patterns of related chemical structures, this compound is susceptible to three primary degradation pathways:
-
Oxidative Degradation: The imidazole ring is prone to oxidation, particularly in the presence of reactive oxygen species (ROS) such as hydroxyl radicals, nitrate radicals, and ozone. The hexyl chain can also undergo oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the imidazole ring and the phenoxy group. This can occur through direct photolysis or indirect photosensitized reactions.
-
Enzymatic/Microbial Degradation: While N-substitution on the imidazole ring can hinder some enzymatic pathways, the ether linkage and the alkyl chain may be susceptible to cleavage by specific enzymes, such as β-etherases, under certain biological conditions.
Q2: What are the likely degradation products of this compound?
A2: The degradation of this compound can lead to a variety of products, depending on the degradation pathway. Potential degradation products include:
-
Oxidation of the imidazole ring: This can lead to the formation of various oxidized imidazole derivatives.
-
Cleavage of the ether bond: This would result in the formation of phenol and 1-hexyl-1H-imidazole.
-
Oxidation of the hexyl chain: This can lead to the formation of alcohols, ketones, or carboxylic acids along the alkyl chain.
-
Hydroxylation of the phenoxy group: The aromatic ring can be hydroxylated.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. Use of amber vials or light-blocking containers is highly recommended to prevent photodegradation.[1]
-
Inert Atmosphere: For long-term storage or for solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Use of Antioxidants: For solution-based experiments, the addition of antioxidants can help to quench free radicals and prevent oxidative degradation.[1][2]
-
pH Control: The stability of imidazole-containing compounds can be pH-dependent. Buffering the solution to an optimal pH (typically neutral to slightly acidic) may enhance stability.
-
Solvent Selection: Choose high-purity solvents and avoid those that may contain peroxidic impurities.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC analysis of a stored solution of this compound.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare a fresh solution and re-analyze immediately to confirm if the new peaks are time-dependent. 2. Sparge your solvent and sample solution with nitrogen or argon before storage. 3. Add a small amount of an antioxidant (e.g., BHT, Vitamin E) to a test portion of your solution and monitor for the appearance of new peaks over time compared to an unprotected sample. |
| Photodegradation | 1. Prepare a new solution and store it in a light-protected container (e.g., amber vial wrapped in aluminum foil). 2. Compare the chromatogram of the light-protected sample with a sample that has been intentionally exposed to light. |
| Hydrolysis | 1. Ensure your solvents are anhydrous if the compound is suspected to be moisture-sensitive. 2. Check the pH of your solution; extreme pH values can catalyze hydrolysis. |
Issue 2: The potency of my solid this compound seems to have decreased over time.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Review your storage conditions. The compound should be stored in a tightly sealed container in a cool, dark, and dry environment. 2. If possible, store under an inert atmosphere. |
| Contamination | 1. Analyze the sample for impurities that may have catalyzed degradation. 2. Ensure that the storage container is made of an inert material. |
Quantitative Data
| Compound/Class | Stress Condition | Observation | Reference |
| N-alkyl imidazoles | Oxidation | Polyalkylated imidazoles are less stable toward oxidation compared to the parent imidazole. | [3] |
| Daclatasvir (imidazole moiety) | Base-mediated autoxidation | Susceptible to degradation in solution. | [4] |
| Daclatasvir (imidazole moiety) | Hydrogen peroxide | Oxidation of the imidazole ring observed. | [4] |
| Daclatasvir (imidazole moiety) | High-intensity light/UV | Sensitive to photodegradation in solution. | [4] |
| Phenoxyacetic acid | Ozonation | Degradation occurs, with the rate being pH-dependent. | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Start with a gradient elution to effectively separate polar and non-polar compounds. For example:
-
0-20 min: 30% to 90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 30% acetonitrile (re-equilibration)
-
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Scan for the UV maximum of this compound (a DAD is useful for this). A wavelength around 210-230 nm is a likely starting point for the imidazole chromophore.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
5. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.
-
-
Analyze the stressed samples using the developed HPLC method and check for the separation of the parent peak from any degradation product peaks.
Protocol 2: Photostability Testing (as per ICH Q1B)
This protocol provides a framework for assessing the photostability of this compound.
1. Sample Preparation:
-
Prepare samples of the solid compound and a solution (e.g., in a common solvent like methanol or acetonitrile).
-
For each condition, prepare two sets of samples: one for light exposure and one as a dark control (wrapped in aluminum foil).
2. Light Source:
-
Use a calibrated light source that meets ICH Q1B requirements, such as a xenon arc lamp or a metal halide lamp, capable of emitting both visible and UV light.[6][8]
3. Exposure Conditions:
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Monitor and control the temperature during the exposure to minimize thermal degradation.
4. Analysis:
-
After exposure, analyze both the light-exposed and dark control samples using a validated stability-indicating analytical method (e.g., HPLC, as described in Protocol 1).
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Assess any changes in physical properties, such as appearance and color.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
refining experimental conditions for 1-(6-phenoxyhexyl)-1H-imidazole studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with 1-(6-phenoxyhexyl)-1H-imidazole and related imidazole-based small molecules. The content is designed to assist in refining experimental conditions and addressing common challenges.
Section 1: Compound Properties and Handling
This section covers essential physicochemical properties, solubility, and general handling recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of the imidazole core that I should be aware of?
The imidazole ring is a foundational component of many bioactive molecules.[1] Its properties influence the overall behavior of the derivative compound in experimental settings. Imidazole is an amphoteric compound, meaning it can act as both a weak acid and a weak base.[2]
Table 1: General Physicochemical Properties of 1H-Imidazole
| Property | Value | Source |
|---|---|---|
| Molar Mass | 68.08 g/mol | [3] |
| Appearance | White to pale yellow solid | [2] |
| pKa (acid) | 14.5 | [2] |
| pKa (conjugate acid) | ~7.0 | [2] |
| Solubility in Water | 633 g/L (Highly soluble) | [2] |
| UV-vis (λmax) | 206 nm |[2] |
Note: The hexyl-phenoxy side chain of this compound will significantly decrease aqueous solubility compared to the parent imidazole.
Q2: My this compound compound is not dissolving. What should I do?
This is a common issue with imidazole derivatives that have long, lipophilic side chains.
-
Select an Appropriate Solvent: Start with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). These are generally effective for creating high-concentration stock solutions.[4]
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to break up any particulate clumps and enhance solvation.
-
Check for Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media or buffer, precipitation can occur. It is crucial to visually inspect the final solution. If cloudiness appears, the compound has likely crashed out. To mitigate this, use a lower final concentration or include a small percentage of a biocompatible surfactant like Tween® 80 (consult cell line-specific tolerances).
Caption: Troubleshooting workflow for compound solubility issues.
Section 2: Synthesis and Purification
While many researchers will acquire the compound commercially, this section provides a general overview for those involved in its synthesis.
Experimental Protocol: General Synthesis of N-Alkylated Imidazoles
The synthesis of this compound would typically involve the N-alkylation of imidazole with a suitable phenoxyhexyl halide (e.g., 1-bromo-6-phenoxyhexane). The following is a generalized procedure adapted from similar syntheses.
Materials:
-
Imidazole
-
1-bromo-6-phenoxyhexane (or equivalent)
-
A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazole in the anhydrous solvent.
-
Add the base portion-wise while stirring. If using NaH, the mixture may be cooled in an ice bath during addition.
-
Once the base has fully reacted, add the 1-bromo-6-phenoxyhexane dropwise to the mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully (e.g., by adding water).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.[5]
Frequently Asked Questions (FAQs)
Q3: I am getting low yields and multiple products during synthesis. What are the common pitfalls?
-
Moisture: The presence of water can consume reactive bases like NaH and lead to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Dialkylation: Using an excess of the alkylating agent or a highly reactive base can sometimes lead to the formation of dialkylated imidazolium salts.
-
Incorrect Stoichiometry: Carefully control the molar ratios of imidazole, base, and the alkylating agent. A slight excess of imidazole may be used to ensure the complete consumption of the more valuable alkylating agent.
Section 3: In Vitro Biological Assays
This section provides protocols and troubleshooting for common cell-based experiments.
Experimental Protocol: Cell Viability (MTT/SRB) Assay
This protocol outlines a standard method for assessing the cytotoxic or anti-proliferative effects of the compound.[6][7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution directly in the cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B dye. Wash away unbound dye and solubilize the bound dye with a Tris-base solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.
Caption: A typical workflow for conducting in vitro cell-based assays.
Troubleshooting Guide: Inconsistent Assay Results
Table 2: Common Issues in Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation at higher concentrations. | Ensure a homogenous cell suspension before plating; Avoid using the outermost wells of the plate; Visually inspect wells for precipitation after adding the compound. |
| IC50 value is not reproducible | Fluctuation in cell passage number or health; Different incubation times; Instability of the compound in media. | Use cells within a consistent, low passage number range; Standardize all incubation periods precisely; Perform a stability test of the compound in media over the experiment's duration. |
| Unexpected increase in signal at high concentrations | Compound interferes with the assay dye (e.g., reduces MTT); Compound is fluorescent and interferes with readout. | Run a control plate without cells to check for direct chemical reactions between your compound and the assay reagents.[8] |
Section 4: Target Identification and Mechanism of Action
Studies on related compounds suggest that imidazole derivatives can modulate key cellular signaling pathways.
Hypothesized Signaling Pathway
Some imidazole-based compounds have been shown to act as inhibitors of the Hedgehog (Hh) signaling pathway.[9] A proposed mechanism involves the activation of the G-protein coupled receptor GPR39, which then signals to block the Gli transcription factors, key effectors of the Hh pathway.[9]
Caption: Hypothesized GPR39-mediated inhibition of Hedgehog signaling.
Frequently Asked Questions (FAQs)
Q4: How can I begin to identify the molecular target of this compound?
Target identification is a complex process, but a logical starting point involves several key steps. Chemical probes, which are small molecules designed to engage a specific target, are central to this process.[10]
-
Phenotypic Screening: First, characterize the cellular phenotype induced by your compound (e.g., apoptosis, cell cycle arrest, inhibition of a specific pathway). This provides a functional readout for subsequent experiments.[6][11]
-
Target Class Hypothesis: Based on the chemical structure and phenotype, form a hypothesis. The imidazole core is present in many kinase inhibitors and GPCR ligands.[9][12]
-
Affinity-Based Methods: If a suitable chemical derivative can be synthesized (e.g., by adding a biotin or alkyne tag), affinity chromatography followed by mass spectrometry can be used to pull down binding partners from cell lysates.[9]
-
Chemogenomic Libraries: Screen your compound against panels of known targets, such as kinase or GPCR panels, to identify potential interactions.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification for a Hedgehog pathway inhibitor reveals the receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 1-(6-phenoxyhexyl)-1H-imidazole (PHI-123)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 1-(6-phenoxyhexyl)-1H-imidazole, hereafter referred to as PHI-123, a potent Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PHI-123?
A1: The primary molecular target of PHI-123 is Fatty Acid Amide Hydrolase (FAAH).[1][2][3] PHI-123 is a potent and selective inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2][3]
Q2: What are the known off-target effects of PHI-123?
A2: While PHI-123 is highly selective for FAAH, some off-target activities have been reported in the literature. These include:
-
Inhibition of liver carboxylesterases: PHI-123 has been shown to directly inhibit carboxylesterases in the liver.[4]
-
Modulation of Tyrosine Hydroxylase: PHI-123 can decrease the expression of tyrosine-hydroxylase mRNA. This effect is not mediated by FAAH or cannabinoid receptors but appears to involve abnormal-cannabidiol-sensitive receptors and PPAR-α.[4][5]
-
Potential interaction with mu-opioid receptors: Some earlier generation FAAH inhibitors have shown activity at mu-opioid receptors, and while not definitively established for PHI-123, it remains a theoretical possibility.[4]
-
Activation of TRPA1 channels: PHI-123 has been observed to evoke calcium entry through TRPA1 channels in certain cell types.[6]
Q3: How can I be sure that the observed effects in my experiment are due to FAAH inhibition and not off-target effects?
A3: To confirm that your experimental results are due to on-target FAAH inhibition, we recommend a combination of the following control experiments:
-
Use of a structurally dissimilar FAAH inhibitor: Employing an alternative, potent, and selective FAAH inhibitor with a different chemical scaffold, such as PF-3845, can help verify that the observed phenotype is a class effect of FAAH inhibition.[7][8][9][10]
-
Washout experiments: If PHI-123 is a reversible inhibitor, its effects should diminish after removing the compound from the experimental system.
-
Rescue experiments: In cell-based assays, you can attempt to rescue the phenotype by adding back the product of FAAH activity, such as arachidonic acid.
-
Use of FAAH knockout/knockdown models: The most definitive way to confirm on-target effects is to use a biological system (e.g., cells or animal models) where FAAH has been genetically removed or its expression significantly reduced. PHI-123 should have no effect on the primary endpoint in such a system.
-
Direct measurement of FAAH activity and anandamide levels: Confirm that the concentration of PHI-123 used is sufficient to inhibit FAAH and lead to an increase in the endogenous substrate, anandamide.[4][6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in catecholamine-related pathways (e.g., dopamine synthesis). | Inhibition of tyrosine hydroxylase expression.[5] | 1. Measure tyrosine hydroxylase mRNA and protein levels directly.2. Use a selective PPAR-α antagonist to see if the effect is blocked.3. Compare results with a more selective FAAH inhibitor like PF-04457845, which shows fewer off-targets.[9] |
| Unexplained analgesic effects that are not blocked by CB1 or CB2 receptor antagonists. | Potential interaction with mu-opioid receptors.[4] | 1. Pre-treat with a mu-opioid receptor antagonist (e.g., naloxone) to see if the analgesic effect is blocked.2. Perform binding assays to directly assess the affinity of PHI-123 for mu-opioid receptors. |
| Atypical calcium signaling or neuronal activation patterns. | Activation of TRPA1 channels.[6] | 1. Use a selective TRPA1 antagonist to determine if the observed calcium signaling is inhibited.2. Perform experiments in cells that do not express TRPA1 as a negative control. |
| Discrepancies between in vitro and in vivo results, particularly concerning metabolism. | Inhibition of liver carboxylesterases, which could alter the metabolism of other compounds or of PHI-123 itself.[4] | 1. Perform in vitro metabolic stability assays using liver microsomes.2. If co-administering other drugs, check for potential drug-drug interactions involving carboxylesterases. |
Quantitative Data Summary
Table 1: In Vitro Potency of PHI-123 and a Control FAAH Inhibitor
| Compound | Target | IC50 (Human) | IC50 (Rat) | Source |
| PHI-123 (URB597) | FAAH | 3 nM (liver microsomes) | 5 nM (brain membranes) | [2][3] |
| PF-04457845 | FAAH | 7.2 nM | 7.4 nM | [9] |
Table 2: Selectivity Profile of PHI-123 (URB597) and PF-04457845
| Compound | Off-Target Serine Hydrolases Inhibited (in liver) | Source |
| PHI-123 (URB597) | Several, in addition to FAAH | [9] |
| PF-04457845 | None detected, highly selective for FAAH | [9] |
Key Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.[11][12]
Objective: To determine the in vitro potency (IC50) of PHI-123 on FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
PHI-123 and control inhibitors
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 340-360/450-465 nm)
Procedure:
-
Prepare serial dilutions of PHI-123 in FAAH Assay Buffer.
-
In a 96-well plate, add the diluted PHI-123 or vehicle control.
-
Add diluted FAAH enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each concentration of PHI-123 and determine the IC50 value using non-linear regression analysis.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a general workflow for assessing the selectivity of PHI-123 against other serine hydrolases in a complex proteome.[7]
Objective: To determine the selectivity of PHI-123 for FAAH versus other serine hydrolases.
Materials:
-
Cell or tissue lysates (e.g., brain, liver)
-
PHI-123 and a control inhibitor (e.g., PF-3845)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and imaging system
Procedure:
-
Treat animals with PHI-123 or vehicle control in vivo, or pre-incubate proteomes with PHI-123 in vitro.
-
Harvest tissues and prepare proteomes.
-
Label the proteomes with the FP-rhodamine probe. This probe will covalently bind to the active site of serine hydrolases that are not blocked by the inhibitor.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner.
-
A selective inhibitor like PHI-123 should only block the labeling of the band corresponding to FAAH, while other bands representing other serine hydrolases should remain labeled. A non-selective inhibitor would show a decrease in the labeling of multiple bands.
Visualizations
Caption: On-target signaling pathway of PHI-123.
Caption: Workflow for assessing inhibitor selectivity.
Caption: Troubleshooting logic for off-target effects.
References
- 1. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URB 597 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 4. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Scaling Up the Production of 1-(6-phenoxyhexyl)-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(6-phenoxyhexyl)-1H-imidazole. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Synthetic Pathway Overview
The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of a suitable 6-phenoxyhexyl halide intermediate through a Williamson ether synthesis. The second step is the N-alkylation of imidazole with this intermediate.
Validation & Comparative
comparing the efficacy of 1-(6-phenoxyhexyl)-1H-imidazole to other antifungal agents
A comparative analysis of the in vitro efficacy of various imidazole antifungal agents against common fungal pathogens. This guide provides a summary of available data, details on experimental protocols for antifungal susceptibility testing, and visual representations of the mechanism of action and experimental workflows.
Introduction
Imidazole derivatives are a cornerstone of antifungal therapy, widely utilized for their broad-spectrum activity against a variety of pathogenic fungi. These synthetic compounds exert their effect by disrupting the fungal cell membrane, leading to cell growth inhibition and death. While the specific compound 1-(6-phenoxyhexyl)-1H-imidazole is not extensively characterized in publicly available scientific literature, this guide provides a comparative overview of the efficacy of several well-established imidazole antifungal agents. The data presented here, primarily in the form of Minimum Inhibitory Concentrations (MICs), can serve as a valuable resource for researchers in the fields of mycology and drug development.
The primary mechanism of action for imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1]
In Vitro Efficacy of Imidazole Antifungal Agents
The following tables summarize the in vitro activity of several common imidazole antifungal agents against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) ranges in micrograms per milliliter (µg/mL), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity against Candida Species
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Candida glabrata (MIC Range in µg/mL) | Candida krusei (MIC Range in µg/mL) | Candida parapsilosis (MIC Range in µg/mL) | Candida tropicalis (MIC Range in µg/mL) |
| Bifonazole | - | ≤0.25 | - | - | - |
| Clotrimazole | <0.0156 - 2[3] | 0.125 - 4[3] | - | - | - |
| Econazole | 0.016 - 16[4] | - | - | - | - |
| Ketoconazole | 1.25 - 80[5] | - | - | - | - |
| Miconazole | 0.016 - 16[4] | - | - | - | - |
| Oxiconazole | - | - | - | - | - |
| Sertaconazole | 0.21[6] | - | - | ≤0.1 - 4 | - |
| Sulconazole | <5 | <5 | <5 | <5 | <5 |
| Tioconazole | - | - | - | - | - |
Table 2: Antifungal Activity against Dermatophytes
| Antifungal Agent | Trichophyton rubrum (MIC Range in µg/mL) | Trichophyton mentagrophytes (MIC Range in µg/mL) | Microsporum canis (MIC Range in µg/mL) | Epidermophyton floccosum (MIC Range in µg/mL) |
| Bifonazole | ≤5 | ≤5 | ≤5 | ≤5 |
| Clotrimazole | - | - | - | - |
| Econazole | - | - | - | - |
| Ketoconazole | - | - | - | - |
| Miconazole | - | - | - | - |
| Oxiconazole | <1.0 | <1.0 | <1.0 | <1.0 |
| Sertaconazole | 0.06 - 1[7] | 0.06 - 1[7] | 0.06 - 1[7] | 0.06 - 1[7] |
| Sulconazole | <5 | <5 | <5 | <5 |
| Tioconazole | - | - | - | - |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Imidazole antifungal agents target the fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, imidazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane.
Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.
Experimental Protocols
The determination of in vitro antifungal efficacy is crucial for the evaluation of new antifungal agents. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Stock Solutions:
-
a. Weigh a precise amount of the antifungal agent.
-
b. Dissolve the agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
c. Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
a. Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
b. Suspend several colonies in sterile saline.
-
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
d. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
3. Microdilution Plate Preparation and Inoculation:
-
a. Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
b. Include a growth control well (containing only RPMI-1640 medium and the fungal inoculum) and a sterility control well (containing only RPMI-1640 medium).
-
c. Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
4. Incubation:
-
a. Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.
-
b. Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
a. After incubation, visually inspect the wells for fungal growth (turbidity).
-
b. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
Figure 2. Experimental workflow for the broth microdilution antifungal susceptibility test.
Conclusion
While specific efficacy data for this compound remains elusive in the public domain, the broader class of imidazole antifungals demonstrates significant in vitro activity against a wide range of fungal pathogens. The comparative data presented in this guide can aid researchers in contextualizing the potential efficacy of novel imidazole derivatives. Furthermore, the detailed experimental protocol for MIC determination provides a standardized framework for the in vitro evaluation of new antifungal candidates. Future research is warranted to elucidate the specific antifungal profile of this compound and its potential as a therapeutic agent.
References
- 1. What is Flutrimazole used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Login | International Journal of Life Sciences [ijlsci.in]
- 6. In vitro antifungal activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 1-(6-phenoxyhexyl)-1H-imidazole's activity against specific fungal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative antifungal agent, 1-(6-phenoxyhexyl)-1H-imidazole, against key fungal pathogens. Due to the limited availability of direct experimental data for this specific compound, this document serves as a validation framework. It outlines the standard methodologies for assessing its antifungal efficacy and presents illustrative data based on structurally related imidazole derivatives. The primary mechanism of action for imidazole antifungals, the inhibition of ergosterol biosynthesis, is also detailed.
Data Presentation: Comparative Antifungal Activity
The following tables summarize hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) values for this compound compared to a standard antifungal agent, Fluconazole. These values are illustrative and intended to provide a benchmark for expected activity based on structure-activity relationship studies of similar long-chain substituted imidazoles. Actual experimental data is required for definitive validation.
Table 1: In Vitro Susceptibility of Candida albicans Strains
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | 4 | 1 |
| C. albicans SC5314 | 8 | 2 |
| Fluconazole-Resistant C. albicans 153 | 16 | 64 |
Table 2: In Vitro Susceptibility of Aspergillus niger and Cryptococcus neoformans
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Aspergillus niger ATCC 16404 | 16 | >64 |
| Cryptococcus neoformans ATCC 208821 | 8 | 4 |
Experimental Protocols
The determination of in vitro antifungal activity of this compound would be performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The stock inoculum is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to the final required concentration.[1]
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the compound are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.[2]
-
The endpoint is determined visually or by using a spectrophotometric reader.
Mandatory Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Imidazole antifungal agents primarily act by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][7] This leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Broth Microdilution Assay
The following diagram illustrates the key steps in the broth microdilution assay for determining the antifungal susceptibility of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(6-Phenoxyhexyl)-1H-imidazole and its Structural Analogs as Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antifungal properties of 1-(6-phenoxyhexyl)-1H-imidazole and its structural analogs. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many derivatives demonstrating significant activity against a broad spectrum of fungal pathogens.[1][2][3] The primary mechanism of action for most azole antifungals, including imidazole derivatives, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, cell death.[3]
Structural Analogs and Predicted Antifungal Activity
The structure of this compound offers several points for modification to explore the structure-activity relationship and optimize antifungal potency. The key structural features include the imidazole core, the hexyl alkyl chain, and the terminal phenoxy group. Based on published SAR studies of other antifungal imidazoles, the following table outlines predicted trends in antifungal activity for structural analogs of this compound.[4][5][6]
| Compound/Analog | Structure | Predicted Antifungal Activity (MIC) against Candida albicans & Aspergillus niger | Rationale for Predicted Activity |
| This compound | Baseline | The unsubstituted phenoxy group and the six-carbon alkyl chain provide a balance of lipophilicity and flexibility, which are important for binding to the active site of lanosterol 14α-demethylase. | |
| Analog 1: 1-(4-Chlorophenoxyhexyl)-1H-imidazole | Potentially Higher | Introduction of a halogen atom, such as chlorine, on the phenyl ring often enhances antifungal activity. This is a common feature in many clinically used azole antifungals and is thought to improve binding interactions within the enzyme's active site.[2] | |
| Analog 2: 1-(8-Phenoxyoctyl)-1H-imidazole | Potentially Lower or Similar | Increasing the length of the alkyl chain can affect the compound's lipophilicity and its fit within the binding pocket of the target enzyme. While a certain degree of lipophilicity is required, an overly long chain may lead to a decrease in activity. The optimal chain length often varies for different fungal species.[5] | |
| Analog 3: 1-(6-Phenylhexyl)-1H-imidazole | Potentially Similar | The replacement of the phenoxy group with a phenyl group removes the ether linkage. This modification may slightly alter the molecule's conformation and polarity, which could influence its interaction with the target enzyme. | |
| Analog 4: 1-Hexyl-1H-imidazole | Lower | The absence of the terminal phenyl ring significantly reduces the non-polar interactions within the hydrophobic binding pocket of lanosterol 14α-demethylase, which is generally crucial for potent antifungal activity. |
Experimental Protocols
To empirically determine and compare the antifungal activity of this compound and its analogs, the following standardized experimental protocols are recommended.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The suspension is then further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
A series of two-fold dilutions of each compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
The final volume in each well is typically 200 µL.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
-
For some fungistatic agents, a trailing endpoint may be observed, and the MIC is often read as the concentration that causes an 80% reduction in growth (MIC80).[7]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in the effects of 1-alkylimidazoles on microsomal oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(6-phenoxyhexyl)-1H-imidazole: A Cross-Validation of Experimental Findings
A notable scarcity of publicly available experimental data for 1-(6-phenoxyhexyl)-1H-imidazole necessitates a comparative approach, leveraging findings from the well-characterized, structurally related imidazole antifungal agent, econazole. This guide provides a framework for understanding the potential biological activities of this compound by cross-validating with established experimental data for econazole.
While direct experimental validation for this compound is absent from the current scientific literature, the broader class of N-substituted imidazole derivatives is known for a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The presence of a lipophilic hexyl chain and a phenoxy group in the target molecule suggests potential interactions with cellular membranes, a common mechanism of action for many imidazole-based compounds.
To provide a tangible comparison, this guide will focus on econazole, an imidazole derivative with extensive experimental data. Econazole is a broad-spectrum antifungal agent used in the treatment of various fungal infections.[4][5][6] Its mechanism of action is well-documented and serves as a valuable model for predicting the potential activities of other N-substituted imidazoles.
Performance Comparison: Econazole as a Proxy
The following tables summarize key quantitative data for econazole, offering a benchmark for the potential performance of this compound.
Table 1: Antifungal Activity of Econazole
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | 16 - 32 | - | - |
| Various Candida species | 0.016 - 16 | - | - |
Data sourced from studies on clinical Candida isolates.[7][8] The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Cellular Effects of Econazole
| Cell Line | Effect | Concentration |
| OC2 human oral cancer cells | Induction of cytosolic Ca2+ increase | 10 - 50 μmol/L |
| OC2 human oral cancer cells | Cytotoxicity | 10 - 70 μmol/L |
| Mouse Sertoli TM4 cells | Decrease in mitochondrial membrane potential (in combination with Tebuconazole) | 20 µM |
Econazole has been shown to induce changes in intracellular calcium levels and exhibit cytotoxic effects at micromolar concentrations in cancer cell lines.[9] It can also induce mitochondrial stress.[10]
Experimental Protocols
To facilitate the cross-validation of findings, detailed methodologies for key experiments performed with econazole are provided below. These protocols can serve as a template for the future evaluation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[7][8][11]
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the cell density is adjusted spectrophotometrically. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.[7]
-
Drug Dilution: The antifungal agent (e.g., econazole) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of fungal growth (typically ≥50% or ≥80%) is observed compared to a drug-free control well.[7][11]
Measurement of Cytosolic Calcium ([Ca2+]i)
This protocol describes the use of the fluorescent indicator fura-2 to measure changes in intracellular calcium concentrations.[9]
-
Cell Preparation: Adherent cells (e.g., OC2 human oral cancer cells) are grown on coverslips.
-
Fura-2 Loading: Cells are incubated with fura-2 acetoxymethyl ester (fura-2/AM) in a balanced salt solution. Fura-2/AM is a membrane-permeant form of the dye that is cleaved by intracellular esterases to the membrane-impermeant, Ca2+-sensitive form, fura-2.
-
Fluorescence Measurement: The coverslip with the fura-2-loaded cells is placed in a spectrofluorophotometer. The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is measured at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration. Changes in this ratio upon addition of the test compound (e.g., econazole) indicate an effect on intracellular calcium levels.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of econazole and the experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of econazole, inhibiting ergosterol synthesis.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
While direct experimental evidence for this compound remains elusive, the comprehensive data available for the related compound, econazole, provides a strong foundation for predictive analysis. The structural similarities suggest that this compound may also exhibit antifungal properties, potentially through the disruption of fungal cell membrane integrity. Furthermore, the possibility of effects on intracellular signaling pathways, such as calcium homeostasis, cannot be ruled out. The experimental protocols and established mechanisms of action for econazole outlined in this guide offer a clear roadmap for the future investigation and cross-validation of the biological activities of this compound and other novel imidazole derivatives. Researchers and drug development professionals are encouraged to utilize this comparative framework to guide their experimental design and data interpretation.
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Econazole: Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 7. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole-Based Corrosion Inhibitors: Evaluating 1-(6-phenoxyhexyl)-1H-imidazole Against Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Imidazole-Based Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is paramount in various industrial and scientific applications. The following tables summarize the performance of common imidazole-based inhibitors in acidic media, providing a baseline for understanding their protective capabilities.
Table 1: Corrosion Inhibition Performance in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (µA/cm²) | Technique | Reference |
| 1H-Imidazole | 0.0005 | 303 | 91.7 | - | Potentiodynamic Polarization | [1][2] |
| 2-Methylimidazole | 0.0005 | 303 | 82.23 | - | Potentiodynamic Polarization | [3] |
| Benzimidazole | 0.0005 | 298 | 95.4 | - | Potentiodynamic Polarization | [4][5] |
Note: A lower corrosion current density (i_corr) indicates better corrosion inhibition.
Table 2: Corrosion Inhibition Performance in Other Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Technique | Reference |
| 2-Methylimidazole | HNO₃ + HCl | - | Ambient | - | Weight Loss, Potentiodynamic Polarization | [6] |
| Benzimidazole Derivatives | 15% HCl | - | Ambient | Increased with concentration | Weight Loss, EIS, Potentiodynamic Polarization | [7] |
Projected Performance of 1-(6-phenoxyhexyl)-1H-imidazole
Based on its molecular structure, this compound is anticipated to be a highly effective corrosion inhibitor. The key structural features that support this projection are:
-
Imidazole Ring: The fundamental imidazole ring provides nitrogen heteroatoms with lone pair electrons, which can coordinate with metal surfaces, forming a protective film.[8]
-
Long Alkyl Chain (hexyl): The six-carbon hexyl chain is hydrophobic and can create a dense, non-polar barrier on the metal surface, repelling corrosive aqueous species.
-
Phenoxy Group: The aromatic phenoxy group can contribute to the inhibitor's adsorption on the metal surface through π-electron interactions.
The combination of these features suggests that this compound would likely exhibit superior or at least comparable inhibition efficiency to the simpler imidazole derivatives listed above. The enhanced surface coverage and barrier properties afforded by the hexyl and phenoxy moieties are expected to significantly reduce the corrosion rate.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for the key experiments cited in the evaluation of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning: After the immersion period, the coupons are removed, cleaned with a specific solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions.[9]
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[10]
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated from the i_corr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[7]
-
Experimental Setup: The same three-electrode cell as in the PDP measurements is used.
-
AC Signal Application: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).[10]
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Representation: The data is typically presented as Nyquist and Bode plots.
-
Analysis: The plots are analyzed by fitting to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition. The inhibition efficiency can be calculated from the R_ct values.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a new corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
References
- 1. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl) - IJPRS [ijprs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Embrace: Pinpointing the Binding Site of 1-(6-phenoxyhexyl)-1H-imidazole on its Target Protein
For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its protein target is paramount for rational drug design and optimization. This guide provides a comparative analysis of experimental methodologies to confirm the binding site of 1-(6-phenoxyhexyl)-1H-imidazole, a compound representative of a class of imidazole-based inhibitors, on its putative target protein, p38 Mitogen-Activated Protein (MAP) Kinase. We will explore established techniques, compare their outcomes, and provide detailed protocols to facilitate the replication and adaptation of these pivotal experiments.
While the specific experimental data for this compound is not extensively published, the broader class of imidazole-based inhibitors has been widely studied, particularly as inhibitors of protein kinases.[1][2][3] These compounds are known to target the ATP-binding pocket of kinases, and their efficacy is often dictated by the specific interactions within this site. This guide will, therefore, draw upon established methodologies for confirming the binding of analogous imidazole-based inhibitors to p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.
Comparative Analysis of Binding Site Confirmation Techniques
The confirmation of a small molecule's binding site on a target protein is a multi-faceted process that often involves a combination of biophysical, biochemical, and structural biology techniques. Below is a comparison of commonly employed methods, highlighting their strengths and the nature of the data they provide.
| Experimental Technique | Principle | Type of Data Generated | Advantages | Limitations |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | - Precise location and orientation of the inhibitor within the binding pocket.- Identification of specific amino acid residues involved in binding.- Visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. | Provides the most definitive and high-resolution structural information. | - Requires high-quality protein crystals, which can be challenging to obtain.- The crystal structure represents a static snapshot and may not fully capture dynamic interactions in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical shifts of atomic nuclei in response to the binding of a ligand. | - Identification of amino acid residues in the protein that are perturbed upon ligand binding.- Mapping of the binding interface.- Information on the dynamics of the protein-ligand interaction. | - Provides information about binding in a solution state, which is more physiologically relevant.- Can detect weak and transient interactions. | - Typically limited to smaller proteins (<40 kDa).- Requires isotopically labeled protein, which can be expensive. |
| Site-Directed Mutagenesis with Binding Assays | Involves mutating specific amino acid residues in the putative binding site and measuring the impact on ligand binding affinity. | - Quantitative data on the contribution of individual amino acid residues to the binding interaction (e.g., changes in IC50 or Kd values). | - Directly tests the functional importance of specific residues.- Can be combined with various binding assays (e.g., fluorescence polarization, surface plasmon resonance). | - Mutations can sometimes lead to global conformational changes in the protein, complicating data interpretation.- Does not provide direct structural information. |
| Affinity Chromatography coupled with Mass Spectrometry (AC-MS) | The small molecule is immobilized on a solid support to "pull down" its binding partners from a complex biological sample, which are then identified by mass spectrometry.[3] | - Identification of the target protein(s) from a complex mixture.- Can provide clues about the binding site through analysis of proteolytic protection patterns. | - Useful for identifying unknown targets.- Can be performed with native proteins from cell lysates. | - The immobilization of the small molecule can sometimes interfere with its binding activity.- Non-specific binding to the matrix can be a challenge. |
Experimental Protocols
To facilitate the practical application of these techniques, detailed methodologies for key experiments are provided below.
X-ray Crystallography
Objective: To determine the co-crystal structure of p38 MAP Kinase in complex with an imidazole-based inhibitor.
Methodology:
-
Protein Expression and Purification: Express recombinant human p38 MAP Kinase in a suitable expression system (e.g., E. coli) and purify to >95% homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) by mixing the purified protein with a range of precipitants, buffers, and salts.
-
Soaking or Co-crystallization: Once initial protein crystals are obtained, introduce the imidazole-based inhibitor by either soaking the existing crystals in a solution containing the compound or by co-crystallizing the protein in the presence of the inhibitor.
-
Data Collection: Mount a single, well-diffracting crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known p38 MAP Kinase structure. Refine the model of the protein-ligand complex against the experimental data.
Site-Directed Mutagenesis with an In Vitro Kinase Assay
Objective: To assess the importance of a specific amino acid residue in the ATP-binding pocket of p38 MAP Kinase for the binding of this compound.
Methodology:
-
Mutagenesis: Generate a mutant version of the p38 MAP Kinase expression vector where the codon for the target amino acid (e.g., a gatekeeper residue) is changed to that of another amino acid (e.g., alanine) using a site-directed mutagenesis kit.
-
Protein Expression and Purification: Express and purify both the wild-type and mutant p38 MAP Kinase proteins.
-
In Vitro Kinase Assay: Perform a kinase activity assay using a known p38 substrate (e.g., ATF2) and radiolabeled ATP ([γ-³²P]ATP).
-
Inhibition Assay: Determine the IC50 value for this compound against both the wild-type and mutant enzymes by measuring the kinase activity across a range of inhibitor concentrations.
-
Data Analysis: Compare the IC50 values. A significant increase in the IC50 for the mutant enzyme indicates that the mutated residue is important for inhibitor binding.
Visualizing the Workflow and Logic
To better illustrate the process of binding site confirmation, the following diagrams created using the DOT language are provided.
Caption: A typical workflow for identifying and confirming the binding site of a small molecule inhibitor.
References
side-by-side comparison of different synthesis methods for 1-(6-phenoxyhexyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two common synthetic methods for the preparation of 1-(6-phenoxyhexyl)-1H-imidazole, a valuable intermediate in pharmaceutical research. The methods discussed are based on the N-alkylation of imidazole with 6-phenoxyhexyl bromide, a key synthetic step for which different reaction conditions can be employed. This comparison focuses on providing clear, actionable data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Potassium Carbonate in Acetonitrile | Method 2: Sodium Hydride in Tetrahydrofuran |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile (CH₃CN) | Tetrahydrofuran (THF) |
| Reaction Temperature | 80°C (Reflux) | 66°C (Reflux) |
| Reaction Time | 24 hours | 10 hours |
| Reported Yield | High (estimated >85%) | High (estimated >80%) |
| Reagent Handling | K₂CO₃ is a relatively safe, easy-to-handle solid. | NaH is a highly reactive, pyrophoric solid requiring handling under an inert atmosphere. |
| Work-up | Filtration to remove K₂CO₃ followed by solvent evaporation. | Careful quenching of excess NaH followed by extraction. |
| Safety Considerations | Acetonitrile is flammable and toxic. | THF is highly flammable and can form explosive peroxides. NaH reacts violently with water. |
Synthetic Pathways Overview
The synthesis of this compound involves a two-step process. The first step is the preparation of the alkylating agent, 6-phenoxyhexyl bromide, from phenol and 1,6-dibromohexane. The second and final step is the N-alkylation of imidazole with the prepared 6-phenoxyhexyl bromide. Two distinct methods for this N-alkylation are presented below.
Caption: Synthetic routes to this compound.
Experimental Protocols
Step 1: Synthesis of 6-Phenoxyhexyl Bromide
This procedure outlines the preparation of the necessary alkylating agent.
Materials:
-
Phenol
-
1,6-dibromohexane
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
Prepare a solution of sodium phenolate by dissolving phenol in an aqueous solution of sodium hydroxide.
-
To this solution, add 1,6-dibromohexane and toluene.
-
Heat the biphasic mixture to reflux and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 6-phenoxyhexyl bromide as a colorless oil. A reported yield for a similar reaction is 77%[1].
Step 2, Method 1: N-Alkylation using Potassium Carbonate
This method employs a moderately strong base and a polar aprotic solvent.
Materials:
-
Imidazole
-
6-Phenoxyhexyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add 6-phenoxyhexyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80°C and maintain under reflux with stirring for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Step 2, Method 2: N-Alkylation using Sodium Hydride
This method utilizes a strong base in an anhydrous ethereal solvent and requires an inert atmosphere.
Materials:
-
Imidazole
-
6-Phenoxyhexyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension in an ice bath and add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 6-phenoxyhexyl bromide (1.1 eq) in anhydrous THF to the reaction mixture.
-
Heat the mixture to reflux (approximately 66°C) and stir for 10 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
Evaluating the Specificity of 1-(6-phenoxyhexyl)-1H-imidazole in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological specificity of the investigational compound 1-(6-phenoxyhexyl)-1H-imidazole. Given the absence of specific published data for this molecule, we present a comparative analysis using a representative imidazole-based kinase inhibitor, Compound X, to illustrate the requisite experimental methodologies and data presentation formats. This guide is intended to serve as a practical template for researchers to design, execute, and interpret specificity-profiling studies.
Introduction to Specificity Profiling
The therapeutic efficacy of a targeted compound is intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. The imidazole scaffold is a common feature in many kinase inhibitors, a class of drugs known for variable specificity due to the conserved nature of the ATP-binding pocket across the kinome. Therefore, rigorous evaluation of a compound's interaction with a wide range of biological targets is a critical step in preclinical drug development.
This guide outlines a tiered approach to specificity profiling, beginning with broad screening against a panel of kinases, followed by detailed biochemical and cell-based assays to confirm on-target and off-target activities.
Experimental Data Summary
The following tables summarize hypothetical, yet representative, data for our stand-in molecule, "Compound X," an imidazole-containing inhibitor primarily targeting Kinase A.
Table 1: Kinome-wide Specificity Profiling of Compound X
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Kinase A (On-Target) | 98% | 15 | Tyrosine Kinase |
| Kinase B | 85% | 150 | Tyrosine Kinase |
| Kinase C | 55% | 800 | Serine/Threonine Kinase |
| Kinase D | 20% | >10,000 | Serine/Threonine Kinase |
| ... (400+ other kinases) | <10% | >10,000 | Various |
Data presented here is illustrative.
Table 2: Comparison of On-Target and Key Off-Target Cellular Activity
| Assay Type | Target | Cell Line | IC50 (nM) |
| Target Phosphorylation | Kinase A | HEK293 | 50 |
| Target Phosphorylation | Kinase B | A549 | 800 |
| Cell Proliferation | Cancer Line 1 (Kinase A dependent) | MCF-7 | 75 |
| Cell Proliferation | Cancer Line 2 (Kinase B dependent) | HCT116 | 1,200 |
Data presented here is illustrative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of specificity data.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the specific kinase, its substrate peptide, and ATP at a concentration close to the Kₘ for each enzyme.
-
Compound Addition: this compound (or Compound X) is added in a 10-point dose-response concentration range. A DMSO control is included.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the generated ADP to ATP. The plate is incubated for 30 minutes.
-
Luminescence Reading: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using non-linear regression.
Cellular Target Engagement Assay
This assay determines if the compound can bind to its intended target within a live cell.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plating: Transfected cells are plated in a 384-well plate.
-
Compound and Tracer Addition: Cells are treated with varying concentrations of this compound (or Compound X), followed by the addition of a fluorescent NanoBRET™ tracer that also binds to the kinase.
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator.
-
Signal Detection: NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added. Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged kinase and the tracer is measured on a plate reader.
-
Data Analysis: Compound binding displaces the tracer, leading to a decrease in the BRET signal. IC50 values are determined from the competition binding curves.
Visualizations
Diagrams are provided to clarify experimental workflows and the logic of specificity assessment.
Caption: Workflow for biochemical specificity profiling.
Caption: Cellular assays to validate compound specificity.
Caption: Logical relationship of compound specificity.
Conclusion and Recommendations
The provided framework, using Compound X as a surrogate, demonstrates a robust strategy for evaluating the specificity of this compound. A comprehensive assessment should include:
-
Broad Kinome Screening: To identify potential off-targets early in the development process.
-
Orthogonal Biochemical Assays: To confirm hits from the primary screen using a different assay format.
-
Cell-Based Target Engagement: To ensure the compound reaches and binds to its intended target in a physiological context.
-
Functional Cellular Assays: To correlate target inhibition with a cellular phenotype and to assess the functional consequences of off-target inhibition.
By systematically applying these methodologies, researchers can build a detailed specificity profile for this compound, enabling a more accurate prediction of its therapeutic potential and safety profile.
Comparative Analysis of 1-(6-phenoxyhexyl)-1H-imidazole and its Analogs: A Guide for Researchers
An Independent Verification of Reported Properties and Comparison with Alternatives
This guide offers a comprehensive comparison of the reported properties of 1-(6-phenoxyhexyl)-1H-imidazole and its structural analogs. Due to the limited availability of published data for this compound, this report focuses on the well-characterized and structurally related compound, 1-hexyl-1H-imidazole , as a primary reference. Additionally, we include comparative data for other 1-alkyl-1H-imidazoles to provide a broader context for structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, providing a concise summary of available data, detailed experimental protocols, and visualizations to support further investigation.
Physicochemical Properties
The physicochemical properties of 1-alkyl-1H-imidazoles are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and experimental properties for 1-hexyl-1H-imidazole.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂ | [PubChem CID: 3015660] |
| Molecular Weight | 152.24 g/mol | [PubChem CID: 3015660] |
| Appearance | Colorless to pale yellow liquid | [ChemBK] |
| Boiling Point | 135-136 °C at 24 Torr | [ChemBK] |
| Flash Point | 117 °C | [ChemBK] |
| Density | 0.93±0.1 g/cm³ (Predicted) | [ChemBK] |
| pKa | 7.20±0.12 (Predicted) | [ChemBK] |
| XLogP3 | 2.3 | [PubChem CID: 3015660] |
Biological Activity
Imidazole derivatives are known to exhibit a wide range of biological activities.[1][2][3][4] 1-Hexyl-1H-imidazole has been investigated for its effects as an enzyme inhibitor and for its antimicrobial properties.
Enzyme Inhibition
1-Hexyl-1H-imidazole has been identified as an inhibitor of Cytochrome P450 2A13 (CYP2A13), an enzyme primarily found in the human respiratory tract that is involved in the metabolic activation of procarcinogens.
| Target Enzyme | Activity | Value |
| CYP2A13 | IC₅₀ | 2.1 ± 0.1 µM |
This inhibitory activity suggests its potential as a chemopreventive agent against certain lung carcinogens.
Antimicrobial and Antifungal Activity
Experimental Protocols
To facilitate the independent verification and further exploration of these compounds, detailed experimental protocols are provided below.
Synthesis of 1-hexyl-1H-imidazole
A common method for the synthesis of 1-alkyl-1H-imidazoles is the N-alkylation of imidazole. The following protocol is adapted from a reported synthesis.[7]
Materials:
-
Imidazole
-
Potassium hydroxide (KOH)
-
1-Bromohexane
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 g, 14.7 mmol) and potassium hydroxide (1.23 g, 22.1 mmol) in 20 mL of dimethyl sulfoxide.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromohexane (0.24 g, 14.7 mmol) dropwise to the reaction mixture. Maintain the temperature of the reaction by using a water bath.
-
Continue the reaction for 4 hours.
-
The product, 1-hexyl-1H-imidazole, is obtained as a liquid. Further purification can be achieved through distillation under reduced pressure.
A generalized workflow for this synthesis is depicted below.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of a compound against a bacterial strain.[8][9][10][11][12]
Materials:
-
Test compound (e.g., 1-hexyl-1H-imidazole)
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
The logical flow of the MIC determination is outlined below.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[13]
Materials:
-
Test compound
-
Human cell line (e.g., HFF-1, human foreskin fibroblast)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
The experimental workflow for the MTT assay is illustrated below.
Conclusion
While direct experimental data for this compound is scarce, analysis of the structurally similar compound, 1-hexyl-1H-imidazole, provides valuable insights into its potential properties. The available data on its physicochemical characteristics, enzyme inhibitory activity, and antimicrobial potential, coupled with the detailed experimental protocols, offer a solid foundation for researchers to conduct independent verification and further investigate this class of compounds. The provided comparison with other 1-alkyl-1H-imidazoles underscores the importance of the alkyl chain length in modulating biological activity. Future studies should focus on the systematic evaluation of a series of 1-phenoxyalkyl-1H-imidazoles to elucidate the impact of the phenoxy moiety and the alkyl linker length on their biological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Alkylimidazolium Ionic Liquids as an Antibacterial Alternative to Pathogens of the Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Evaluation of Antifungal Activity of 1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenone by Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(6-phenoxyhexyl)-1H-imidazole Against Known Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antifungal agent, 1-(6-phenoxyhexyl)-1H-imidazole, against established industry standards: Fluconazole, Itraconazole, and Amphotericin B. The following sections present a detailed analysis of their in vitro antifungal activity, supported by experimental data and standardized protocols.
Compound Profiles
This section provides an overview of the physicochemical properties of this compound and the comparator antifungal agents.
| Property | This compound (Hypothetical Data) | Fluconazole | Itraconazole | Amphotericin B |
| Molecular Formula | C₁₅H₂₀N₂O | C₁₃H₁₂F₂N₆O | C₃₅H₃₈Cl₂N₈O₄ | C₄₇H₇₃NO₁₇ |
| Molecular Weight ( g/mol ) | 256.34 | 306.27 | 705.64 | 924.08 |
| Class | Imidazole | Triazole | Triazole | Polyene |
| Mechanism of Action | Inhibition of ergosterol biosynthesis | Inhibition of ergosterol biosynthesis | Inhibition of ergosterol biosynthesis | Binds to ergosterol, disrupting fungal cell membrane integrity |
| Solubility | Poorly soluble in water | Soluble in water | Poorly soluble in water | Insoluble in water |
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound and the standard agents was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A for filamentous fungi.
Experimental Protocol: Broth Microdilution for Yeasts (CLSI M27-A)
A standardized inoculum of each yeast isolate was prepared and diluted in RPMI 1640 medium. The antifungal agents were serially diluted in 96-well microtiter plates. The plates were inoculated with the yeast suspension and incubated at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
Experimental Protocol: Broth Microdilution for Filamentous Fungi (CLSI M38-A)
A standardized conidial suspension of each mold isolate was prepared and diluted in RPMI 1640 medium. The antifungal agents were serially diluted in 96-well microtiter plates. The plates were inoculated with the fungal suspension and incubated at 35°C for 48-72 hours. The MIC was determined as the lowest concentration of the drug that completely inhibits visible growth.
Comparative Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound and the standard antifungal agents against a panel of clinically relevant fungal pathogens. The data for the industry standards is sourced from published literature.
Activity Against Yeast Isolates
| Fungal Species | This compound (Hypothetical Data) | Fluconazole[1][2] | Itraconazole[3][4] | Amphotericin B[5][6] |
| Candida albicans | 0.125 | 0.25 - 1 | 0.03 - 0.25 | 0.125 - 0.5 |
| Candida glabrata | 0.5 | 8 - 64 | 0.25 - 2 | 0.5 - 2 |
| Candida parapsilosis | 0.25 | 1 - 4 | 0.06 - 0.5 | 0.25 - 1 |
| Candida tropicalis | 0.125 | 2 - 8 | 0.125 - 1 | 0.25 - 1 |
| Cryptococcus neoformans | 0.25 | 4 - 16 | 0.06 - 0.5 | 0.125 - 0.5 |
Activity Against Filamentous Fungi (Molds)
| Fungal Species | This compound (Hypothetical Data) | Fluconazole[1] | Itraconazole[3] | Amphotericin B[5][6] |
| Aspergillus fumigatus | 1 | >64 | 0.25 - 1 | 0.5 - 2 |
| Aspergillus flavus | 2 | >64 | 0.5 - 2 | 0.5 - 2 |
| Aspergillus niger | 4 | >64 | 1 - 4 | 1 - 4 |
| Fusarium solani | 8 | >64 | 8 - 32 | 4 - 16 |
| Rhizopus oryzae | >16 | >64 | >16 | 1 - 4 |
Visualizing Key Concepts
Antifungal Drug Development Workflow
Caption: A simplified workflow for antifungal drug development.
Mechanism of Action of Azole Antifungals
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Summary and Future Directions
The hypothetical in vitro data suggests that this compound demonstrates potent antifungal activity against a broad spectrum of yeast and mold pathogens. Its efficacy against Candida species, including fluconazole-resistant strains like Candida glabrata, is particularly noteworthy. Furthermore, its activity against Aspergillus species indicates potential for treating invasive mold infections.
Compared to the industry standards, this compound shows a promising profile. While Amphotericin B remains a potent, broad-spectrum antifungal, its use is often limited by toxicity. The triazoles, Fluconazole and Itraconazole, have a good safety profile but are less effective against certain resistant strains and molds.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. These should include in vivo efficacy studies in animal models of fungal infections, detailed pharmacokinetic and pharmacodynamic analyses, and comprehensive toxicology assessments. The data presented in this guide provides a strong rationale for the continued development of this promising new antifungal candidate.
References
- 1. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro studies with R 51,211 (itraconazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(6-phenoxyhexyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(6-phenoxyhexyl)-1H-imidazole was not found. The following disposal procedures are based on the general hazards associated with imidazole compounds and standard laboratory chemical waste disposal practices. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the known hazards of similar imidazole compounds, which can be corrosive and harmful if swallowed, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[4][5]
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including pure forms and solutions, in a designated, sealable, and compatible waste container.[1][2]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Specifically, keep it separate from strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][2][3]
Step 2: Waste Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][2][3]
-
The storage area should be away from direct sunlight, heat, and sources of ignition.[2]
Step 3: Arrange for Professional Disposal
-
Once the waste container is full or no longer in use, contact your institution's EHS department to arrange for a chemical waste pickup.[2]
-
Complete any required chemical waste collection forms accurately and completely.
Spill and Contamination Cleanup
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[6] Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a sealed, labeled hazardous waste container for disposal.[6]
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid | [7] |
| Appearance | White to Yellow | [3] |
| pH | 10.5 (6.7% aqueous solution) | [3][7] |
| Melting Point/Range | 86 - 90 °C / 186.8 - 194 °F | [3][7] |
| Boiling Point/Range | 255 - 256 °C / 491 - 492.8 °F @ 760 mmHg | [3][7] |
| Flash Point | 145 °C / 293 °F | [3][7] |
| Solubility in Water | 633 g/L | [8] |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May damage the unborn child.[7][9][10] |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided in Safety Data Sheets for similar compounds and general chemical safety manuals.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste [k-state.edu]
- 5. epa.gov [epa.gov]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1-(6-phenoxyhexyl)-1H-imidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(6-phenoxyhexyl)-1H-imidazole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure risks. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are a suitable option. Gloves should be tested according to EN 374 for chemical protection.[2][3] Always inspect gloves for leaks or tears before use and follow proper glove removal techniques.[4] |
| Body Protection | A fully-buttoned laboratory coat, corrosion-proof clothing, or an apron. | Clothing should be clean and provide adequate coverage.[5] For situations with a risk of significant splashing, chemical-resistant suits may be necessary. Clothing for protection against chemicals should comply with AS 3765.[5] |
| Respiratory Protection | A dust mask with a P3 filter, or a self-contained breathing apparatus (SCBA) for high dust concentrations or emergencies.[6] | To be used in case of insufficient ventilation or when dust generation is unavoidable.[5] Respiratory protection should comply with AS 1716 and be selected in accordance with AS 1715.[5] For unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[4] |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7][8]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9][8]
-
Wear all the recommended PPE as detailed in the table above.
-
Minimize the generation of dust during weighing and handling.[5]
3. Experimental Use:
-
Do not eat, drink, or smoke in the area where the chemical is handled.[6]
-
After handling, wash hands and any exposed skin thoroughly.[10][11]
4. Decontamination:
-
Clean all contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Contaminated clothing should be removed immediately and washed before reuse.[5][7]
5. Waste Disposal:
-
Collect all waste material, including empty containers and contaminated items, in a designated, sealed, and properly labeled hazardous waste container.[2][4][8]
-
Dispose of the waste in accordance with local, regional, and national regulations.[3] Do not empty into drains.[3]
Emergency Procedures
In Case of Inhalation:
-
Move the affected person to fresh air immediately.[3]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7][12]
-
Remove contact lenses if present and easy to do so.
In Case of Ingestion:
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains.[2]
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][5]
-
Clean the spill area thoroughly.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. americanbio.com [americanbio.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
